MLS000389544
描述
属性
IUPAC Name |
[2-(1-adamantylamino)-2-oxoethyl] 4-methylsulfonyl-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O7S/c1-30(27,28)17-3-2-15(7-16(17)22(25)26)19(24)29-11-18(23)21-20-8-12-4-13(9-20)6-14(5-12)10-20/h2-3,7,12-14H,4-6,8-11H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXTVUJWNPMQBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)C(=O)OCC(=O)NC23CC4CC(C2)CC(C4)C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
573965-48-7 | |
| Record name | [(adamantan-1-yl)carbamoyl]methyl 4-methanesulfonyl-3-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
MLS000389544: A Potent Antagonist of the Thyroid Hormone Receptor Beta
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
MLS000389544 is a small molecule identified as a selective and potent antagonist of the Thyroid Hormone Receptor Beta (TRβ), a key nuclear receptor involved in regulating metabolism, development, and cellular proliferation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
This compound belongs to the methylsulfonylnitrobenzoate (MSNB) class of compounds. Its antagonistic activity stems from its ability to block the interaction between TRβ and the Steroid Receptor Coactivator 2 (SRC2), a crucial step in the transcriptional activation of target genes.[1] This targeted disruption of protein-protein interaction makes this compound a valuable tool for studying TRβ signaling and a potential starting point for the development of therapeutics targeting TRβ-mediated pathways.
Quantitative Data
The antagonistic activity of this compound against TRβ has been quantified using various in vitro assays. The following tables summarize the key quantitative data available for this compound and its chemical series.
Table 1: In Vitro Activity of this compound and Related Compounds
| Compound/Series | Assay Type | Target | Parameter | Value | Reference |
| Methylsulfonylnitrobenzoate (MSNB) series | Fluorescence Polarization | TRβ-SRC2 Interaction | IC50 | 5 µM | [2] |
| This compound | TRβ Luciferase Reporter Assay | TRβ | IC50 | 3.1 µM | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for the key experiments used to characterize this compound as a TRβ antagonist.
Fluorescence Polarization (FP) Assay for TRβ-SRC2 Interaction
This assay is designed to identify inhibitors of the interaction between the TRβ ligand-binding domain (LBD) and a peptide derived from the coactivator SRC2.
Materials:
-
Purified recombinant human TRβ LBD
-
Fluorescently labeled SRC2 peptide (e.g., Texas Red-labeled)
-
Assay Buffer: 25 mM HEPES, 100 mM NaCl, 1 mM DTT, 0.1% BSA, pH 7.4
-
This compound and other test compounds
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a solution of TRβ LBD and the fluorescently labeled SRC2 peptide in the assay buffer. The final concentrations should be optimized for a stable and robust FP signal.
-
Dispense the TRβ LBD and SRC2 peptide solution into the wells of the 384-well plate.
-
Add varying concentrations of this compound or other test compounds to the wells. Include appropriate controls (e.g., DMSO as a vehicle control, and a known inhibitor if available).
-
Incubate the plate at room temperature for a specified period (e.g., 1-3 hours) to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
Calculate the degree of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
TRβ Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to antagonize the T3-induced transcriptional activity of TRβ.
Materials:
-
A mammalian cell line stably expressing human TRβ and a luciferase reporter gene under the control of a thyroid hormone response element (TRE).
-
Cell culture medium and supplements.
-
Triiodothyronine (T3) as the agonist.
-
This compound and other test compounds.
-
96-well, white, clear-bottom cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the TRβ reporter cell line into the 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a fixed, sub-maximal concentration of T3 (e.g., EC50 or EC80) in the presence of varying concentrations of this compound or other test compounds. Include controls for basal activity (vehicle only) and maximal T3-induced activity.
-
Incubate the cells for 24-48 hours to allow for reporter gene expression.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence of each well using a luminometer.
-
Normalize the luciferase activity to a measure of cell viability if necessary.
-
Calculate the percent inhibition of T3-induced activity for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of TRβ signaling and the experimental workflow for identifying antagonists like this compound.
Caption: TRβ Signaling Pathway and the Mechanism of this compound Antagonism.
Caption: Experimental Workflow for the Identification and Characterization of TRβ Antagonists.
Caption: Logical Relationship of this compound Antagonism.
References
The Role of MLS000389544 in Modulating Thyroid Hormone Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thyroid hormones are critical regulators of metabolism, growth, and development, exerting their effects primarily through thyroid hormone receptors (TRs), which are ligand-activated transcription factors. The discovery of selective modulators of TR activity is of significant interest for therapeutic development. This technical guide provides an in-depth analysis of MLS000389544, a potent and selective antagonist of the thyroid hormone receptor beta (TRβ). We will explore its mechanism of action, summarize key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows.
Introduction to Thyroid Hormone Signaling
Thyroid hormone signaling is a complex process that can be broadly categorized into genomic and non-genomic pathways.
Genomic Signaling: This classical pathway involves the binding of the active form of thyroid hormone, triiodothyronine (T3), to thyroid hormone receptors (TRα and TRβ) in the nucleus.[1][2][3] TRs typically form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes.[2][4] In the absence of T3, the TR-RXR heterodimer is bound to corepressor proteins, inhibiting gene transcription.[4] Upon T3 binding, a conformational change occurs, leading to the dissociation of corepressors and the recruitment of coactivator proteins, such as the steroid receptor coactivator (SRC) family, which then promotes gene transcription.[4][5]
Non-Genomic Signaling: Thyroid hormones can also elicit rapid, non-genomic effects initiated at the plasma membrane or in the cytoplasm.[2][6] These pathways can involve the activation of various signaling cascades, including the PI3K, MAPK, and PKC pathways, which can in turn influence cellular processes and even indirectly affect gene expression.[6][7]
This compound: A Selective TRβ Antagonist
This compound is a small molecule identified as a selective and potent antagonist of the thyroid hormone receptor β (TRβ).[8] Its primary mechanism of action is the disruption of the interaction between TRβ and the steroid receptor coactivator 2 (SRC2), a crucial step in the activation of gene transcription.[5][8]
Mechanism of Action
This compound, a methylsulfonylnitrobenzoate derivative, functions by blocking the association of TRβ with coactivator proteins.[8] Structural studies suggest that compounds of this series may bind irreversibly to the TRβ ligand-binding domain (LBD).[5] This irreversible binding is thought to involve the alkylation of cysteine residues within the AF-2 pocket of TRβ, the region responsible for coactivator binding.[5] By preventing the recruitment of SRC2, this compound effectively inhibits the transcriptional activation of T3-responsive genes.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound and related compounds from a quantitative high-throughput screen (qHTS).
| Compound ID | Description | Activity in qHTS Assay | Notes |
| This compound | Methylsulfonylnitrobenzoate (MSNB) with amide | Active | A hydrophobic group at this position appears to be necessary for activity.[5] |
| MLS000517530 | MSNB with a hydrophobic imide | Active | Supports the hypothesis that hydrophobicity is key for activity.[5] |
| MLS001003365 | MSNB with an amide | Active | Similar to this compound.[5] |
| MLS000517219 | MSNB with an aniline | Inactive | Suggests the specific chemical nature of the hydrophobic group is important.[5] |
| MLS000336487 | MSNB with a β-aminosulphone | Inactive | Further defines the structural requirements for activity.[5] |
| MLS001010708 | MSNB with an oxadiazole | Inactive | Highlights the intolerance for certain heterocyclic groups.[5] |
Experimental Protocols
The identification and characterization of this compound involved several key experimental techniques.
Quantitative High-Throughput Screening (qHTS) for TRβ-SRC2 Interaction Inhibitors
This assay was designed to identify small molecules that disrupt the interaction between the TRβ ligand-binding domain (LBD) and a peptide from the steroid receptor coactivator 2 (SRC2-2).
-
Principle: Fluorescence Polarization (FP). A Texas Red-labeled SRC2-2 peptide (fluoroprobe) is used. When the fluoroprobe is bound to the larger TRβ-LBD, it tumbles slowly in solution, resulting in a high FP signal. When a small molecule inhibitor displaces the fluoroprobe, it tumbles more rapidly, leading to a decrease in the FP signal.
-
Reagents:
-
Purified TRβ-LBD
-
Texas Red-labeled SRC2-2 peptide
-
Assay buffer
-
Small molecule library (including this compound)
-
DMSO (for compound dilution)
-
-
Procedure:
-
Compounds from the library are serially diluted in DMSO and then added to the assay plate wells.
-
TRβ-LBD is added to the wells.
-
The Texas Red-labeled SRC2-2 peptide is added to all wells.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader.
-
-
Data Analysis:
In Silico Virtual Screening (VS) Protocol
Virtual screening can be employed to identify potential TRβ binders from large chemical libraries.
-
Principle: Molecular docking and scoring to predict the binding affinity and pose of a ligand to the TRβ binding pocket.
-
Software:
-
Schrödinger Glide module for docking.
-
Schrödinger Prime module with VSGB 2.0 implicit solvent model and OPLS2005 force field for MM-GBSA rescoring.[9]
-
-
Procedure:
-
Preparation of TRβ1 Structure: An ensemble of X-ray crystallographic structures of human TRβ1 is prepared. Water molecules may be included or excluded to account for their potential role in ligand binding.[9]
-
Ligand Preparation: A library of compounds is prepared, considering different protonation states at physiological pH.
-
Docking: The prepared ligands are docked into the ligand-binding site of each TRβ1 structure.
-
Scoring and Rescoring: The initial docking poses are scored. The top-ranked poses are then rescored using the MM-GBSA method to improve the accuracy of binding energy prediction.[9]
-
Interaction Analysis: The predicted binding poses of hit compounds are analyzed to identify key interactions with residues in the TRβ1 binding pocket.[9]
-
Visualizing Signaling Pathways and Workflows
Canonical Thyroid Hormone Signaling Pathway
Caption: Canonical thyroid hormone signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Inhibitor Discovery
Caption: Workflow for the discovery and characterization of TRβ-SRC2 interaction inhibitors.
Conclusion
This compound represents a valuable chemical tool for studying the intricacies of thyroid hormone signaling. Its specific antagonism of the TRβ-coactivator interaction provides a means to dissect the roles of this receptor isoform in various physiological and pathological processes. The experimental and computational methodologies outlined in this guide offer a framework for the identification and characterization of novel modulators of nuclear receptor activity, which is crucial for the development of new therapeutic agents. Further studies are warranted to fully elucidate the in vivo effects and therapeutic potential of this compound and its analogs.
References
- 1. Thyroid Hormone Signaling Pathways: Time for a More Precise Nomenclature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thyroid hormone receptor - Wikipedia [en.wikipedia.org]
- 3. frontiersin.org [frontiersin.org]
- 4. Cellular Action of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A Quantitative High Throughput Screen Identifies Novel Inhibitors of the Interaction of Thyroid Receptor β with a Peptide of Steroid Receptor Coactivator 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Thyroid hormone signaling pathway | Affinity Biosciences [affbiotech.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Cellular Target of MLS000389544
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of the small molecule MLS000389544, with a primary focus on its cellular target and mechanism of action. This compound has been identified as a potent and selective antagonist of the Thyroid Hormone Receptor β (TRβ). It functions by inhibiting the protein-protein interaction between TRβ and the Steroid Receptor Coactivator 2 (SRC2), a critical step in thyroid hormone-mediated gene transcription. This guide details the quantitative data associated with this compound and its chemical series, outlines the key experimental protocols used for its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows.
Cellular Target Identification and Mechanism of Action
The primary cellular target of this compound is the Thyroid Hormone Receptor β (TRβ) , a member of the nuclear receptor superfamily of ligand-activated transcription factors.[1][2] this compound acts as an antagonist, effectively blocking the biological activity of TRβ.
The mechanism of action of this compound involves the disruption of the interaction between TRβ and the p160 steroid receptor coactivator, specifically Steroid Receptor Coactivator 2 (SRC2) .[2][3] In the presence of an agonist, such as the endogenous thyroid hormone triiodothyronine (T3), TRβ undergoes a conformational change that promotes the recruitment of coactivators like SRC2. This complex then binds to thyroid hormone response elements (TREs) on the DNA to modulate the transcription of target genes. This compound, as a member of the methylsulfonylnitrobenzoate (MSNB) series, is believed to bind to the TRβ ligand-binding domain (LBD), preventing the recruitment of SRC2 and thereby inhibiting downstream gene transcription.[3] A related compound from the same chemical series, ML151, has been shown to bind irreversibly to Cys298 within the AF-2 cleft of TRβ.[4][5]
Quantitative Data
Table 1: Quantitative Data for the this compound Chemical Series and a Representative Probe
| Compound/Series | Assay Type | Target Interaction | Reported IC50 | Reference |
| Methylsulfonylnitrobenzoate Series | Fluorescence Polarization | TRβ-SRC2 | ~ 5 µM | [3] |
| ML151 (CID 5184800) | Fluorescence Polarization | TRβ-SRC2 | 1.8 µM (1800 nM) | [4][5] |
| ML151 (CID 5184800) | AlphaScreen | TRβ-SRC2 | 2.7 µM (2700 nM) | [4] |
Experimental Protocols
The identification and characterization of this compound and its analogs were primarily achieved through a fluorescence polarization (FP) assay. Alternative confirmatory assays such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen™ are also commonly used to study nuclear receptor-coactivator interactions.
Quantitative High-Throughput Screening (qHTS) Fluorescence Polarization (FP) Assay
This assay quantitatively measures the disruption of the TRβ-SRC2 interaction by a small molecule inhibitor.
Principle: A fluorescently labeled peptide derived from SRC2 (fluoroprobe) is incubated with the TRβ ligand-binding domain (LBD). When the large TRβ protein binds to the small fluoroprobe, the complex tumbles slowly in solution, resulting in a high fluorescence polarization signal. In the presence of an inhibitor like this compound, the interaction is disrupted, the fluoroprobe is displaced, tumbles more rapidly, and leads to a decrease in the fluorescence polarization signal.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, for example, 20 mM HEPES (pH 7.5), 150 mM NaCl, 2 mM DTT, and 0.1% Nonidet P-40.
-
TRβ LBD: Purify recombinant human TRβ LBD (e.g., as a GST-fusion protein). The final concentration in the assay is typically in the low nanomolar range.
-
SRC2 Fluoroprobe: Synthesize a peptide corresponding to the nuclear receptor interaction domain of SRC2 and label it with a fluorophore such as Texas Red or fluorescein. The final concentration is typically in the low nanomolar range.
-
Compound Plating: Serially dilute test compounds (like this compound) in DMSO to create a concentration gradient. For a qHTS, compounds are typically tested at multiple concentrations.
-
-
Assay Procedure (1536-well format):
-
Dispense a small volume (e.g., 2.5 µL) of the TRβ LBD solution into each well of a 1536-well plate.
-
Using a pin tool, transfer a nanoliter volume (e.g., 23 nL) of the serially diluted compounds to the assay plate.
-
Dispense an equal volume (e.g., 2.5 µL) of the SRC2 fluoroprobe solution to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 1-3 hours) to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters (e.g., 555 nm excitation and 632 nm emission for Texas Red).
-
The data is typically normalized to positive (no inhibitor) and negative (no TRβ LBD) controls.
-
Plot the decrease in fluorescence polarization as a function of compound concentration to generate dose-response curves and calculate the IC50 value.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: This assay measures the proximity between two molecules. The TRβ LBD is labeled with a donor fluorophore (e.g., a terbium chelate), and the SRC2 peptide is labeled with an acceptor fluorophore (e.g., fluorescein). When the two proteins interact, the donor and acceptor are brought into close proximity, allowing for fluorescence resonance energy transfer upon excitation of the donor. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay)
Principle: This bead-based assay measures molecular interactions. One protein (e.g., biotinylated TRβ LBD) is captured on streptavidin-coated donor beads, and the interacting partner (e.g., GST-tagged SRC2) is captured on anti-GST antibody-coated acceptor beads. When the proteins interact, the beads are brought into close proximity. Upon laser excitation, the donor bead releases singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal. An inhibitor will prevent this interaction, resulting in a loss of signal.
Visualizations
Thyroid Hormone Receptor β (TRβ) Signaling Pathway
Caption: Canonical TRβ signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Inhibitor Identification
Caption: Workflow for the identification and characterization of this compound.
References
- 1. Thyroid Hormone Receptor Beta as Tumor Suppressor: Untapped Potential in Treatment and Diagnostics in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Quantitative High Throughput Screen Identifies Novel Inhibitors of the Interaction of Thyroid Receptor β with a Peptide of Steroid Receptor Coactivator 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qHTS for Inhibitors of the Interaction of Thyroid Hormone Receptor and Steroid Receptor Coregulator 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. qHTS for Inhibitors of the Interaction of Thyroid Hormone Receptor and Steroid Receptor Coregulator 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the structure-activity relationship of MLS000389544
An In-depth Technical Guide on the Structure-Activity Relationship of MLS000389544, a Novel Inhibitor of the TRβ-SRC2 Protein-Protein Interaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of this compound, a potent antagonist of the thyroid hormone receptor β (TRβ). It delves into the compound's mechanism of action, structure-activity relationships (SAR), and the experimental methodologies used in its discovery and characterization. All quantitative data is presented in structured tables for clarity, and key biological and experimental processes are visualized using diagrams.
Executive Summary
This compound is a member of a novel methylsulfonylnitrobenzoate (MSNB) chemical series identified through a quantitative high-throughput screen (qHTS) for inhibitors of the protein-protein interaction (PPI) between the TRβ and the steroid receptor coactivator 2 (SRC2).[1][2] This interaction is a critical step in the transcriptional activation of target genes by thyroid hormone. The MSNB series, including this compound, represents a new class of TRβ-coactivator modulators.[3] Mechanistic studies suggest that these compounds act as irreversible inhibitors, likely through covalent modification of a key cysteine residue within the TRβ ligand-binding domain.
Mechanism of Action
The thyroid hormone receptor is a nuclear hormone receptor that, upon binding its ligand (e.g., triiodothyronine, T3), undergoes a conformational change. This change facilitates the release of corepressors and the recruitment of coactivators, such as SRC2, to the receptor's activation function-2 (AF-2) domain.[3] The SRC family of coactivators interacts with TRβ through conserved LXXLL motifs.[4] This protein-protein interaction is essential for initiating the transcription of thyroid hormone-responsive genes.
This compound and its analogs function by disrupting the interaction between TRβ and SRC2.[2] The proposed mechanism for the MSNB series is the alkylation of cysteine 298, located in the AF-2 pocket of the TRβ ligand-binding domain.[4] This covalent modification prevents the binding of coactivators, thereby antagonizing the transcriptional activity of the receptor.
Thyroid Hormone Receptor Signaling Pathway
The following diagram illustrates the canonical thyroid hormone signaling pathway, highlighting the point of intervention for this compound.
Caption: Thyroid hormone signaling and this compound inhibition.
Structure-Activity Relationship (SAR)
The qHTS and subsequent analog studies have provided key insights into the SAR of the MSNB series. A critical determinant for activity is the presence of a hydrophobic amide or imide group.[4] Compounds lacking this feature, such as those with aniline (B41778) or oxadiazole moieties, were found to be inactive.
The following table summarizes the activity of this compound and selected analogs in the TRβ-SRC2 fluorescence polarization assay.
| Compound ID | R Group Modification | IC50 (µM)[4] | Efficacy (%)[4] |
| This compound | N-phenyl | 5.1 | 97 |
| Analog 1 | N-(4-methoxyphenyl) | 3.2 | 99 |
| Analog 2 | N-(4-chlorophenyl) | 3.4 | 98 |
| Analog 3 | N-(4-fluorophenyl) | 4.6 | 99 |
| Analog 4 | N-(4-methylphenyl) | 4.8 | 99 |
| Analog 5 | N-benzyl | 6.9 | 96 |
| Analog 6 | N-cyclohexyl | 14 | 98 |
| Analog 7 | N-(pyridin-4-yl) | >92 | 16 |
| Analog 8 | N,N-diethyl | >92 | 8 |
Experimental Protocols
The discovery and characterization of this compound involved a series of robust assays. The primary screening was conducted using a fluorescence polarization (FP) assay, followed by secondary and mechanistic studies.
Quantitative High-Throughput Screening (qHTS) Workflow
The diagram below outlines the workflow from initial screening to hit validation.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Quantitative High Throughput Screen Identifies Novel Inhibitors of the Interaction of Thyroid Receptor β with a Peptide of Steroid Receptor Coactivator 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methylsulfonylnitrobenzoates, a New Class of Irreversible Inhibitors of the Interaction of the Thyroid Hormone Receptor and Its Obligate Coactivators That Functionally Antagonizes Thyroid Hormone - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of MLS000389544 on Thyroid Hormone-Responsive Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MLS000389544 is a potent and selective antagonist of the thyroid hormone receptor beta (TRβ), a key regulator of metabolism and development. By blocking the interaction of TRβ with coactivators such as Steroid Receptor Coactivator 2 (SRC2), this compound has the potential to modulate the expression of a wide array of thyroid hormone-responsive genes. This technical guide provides a comprehensive overview of the thyroid hormone signaling pathway and outlines a detailed experimental framework to elucidate the specific effects of this compound on gene expression. The protocols provided herein describe established methodologies, including cell-based assays and molecular biology techniques, to quantify the impact of this antagonist on target gene transcription. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential and molecular mechanisms of TRβ antagonists.
Introduction: Thyroid Hormone Signaling
Thyroid hormones (THs), primarily triiodothyronine (T3), are critical for regulating growth, development, and metabolism. Their cellular effects are largely mediated by thyroid hormone receptors (TRs), which are ligand-dependent transcription factors belonging to the nuclear receptor superfamily. There are two major isoforms of TR, TRα and TRβ, encoded by separate genes. TRs typically form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes.
In the absence of T3, the TR-RXR heterodimer often binds to corepressors, leading to the transcriptional repression of target genes. Upon T3 binding, a conformational change in the TR releases the corepressors and facilitates the recruitment of coactivator proteins, which in turn promotes gene transcription. This intricate regulatory mechanism allows for precise control of a vast network of genes involved in diverse physiological processes.
This compound has been identified as a selective antagonist for TRβ. It is believed to function by preventing the recruitment of essential coactivators, thereby inhibiting T3-mediated gene activation. Understanding the precise downstream genetic consequences of this antagonism is crucial for the development of novel therapeutics targeting TRβ.
Proposed Experimental Framework for Characterizing this compound Activity
Due to the limited publicly available data on the specific gene expression changes induced by this compound, this guide proposes a robust experimental plan to systematically characterize its effects. The following sections detail the methodologies to quantify the impact of this compound on known and potential thyroid hormone-responsive genes.
Experimental Workflow
The overall experimental workflow is designed to first screen for the effects of this compound on a reporter gene driven by a TRE and then to validate these findings by examining the expression of endogenous thyroid hormone-responsive genes.
Detailed Experimental Protocols
Cell Culture and Treatment
Objective: To prepare a suitable in vitro model for assessing the antagonist activity of this compound.
Materials:
-
HepG2 cell line stably expressing human TRβ (or other suitable cell line with endogenous or transfected TRβ).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Hormone-stripped FBS (for experiments).
-
Triiodothyronine (T3) stock solution.
-
This compound stock solution.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
Protocol:
-
Culture HepG2-TRβ cells in complete DMEM at 37°C in a humidified atmosphere with 5% CO2.
-
For experiments, switch to DMEM supplemented with 10% hormone-stripped FBS for at least 48 hours to deplete endogenous thyroid hormones.
-
Seed cells into appropriate culture plates (e.g., 96-well plates for luciferase assays, 6-well plates for RNA extraction).
-
Allow cells to adhere and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound in the presence of a fixed, activating concentration of T3 (e.g., 10 nM). Include appropriate controls: vehicle only, T3 only, and this compound only.
-
Incubate for a predetermined time (e.g., 24 hours) before proceeding to the next step.
Luciferase Reporter Assay
Objective: To quantify the antagonistic effect of this compound on T3-induced transcription from a TRE-driven reporter gene.
Materials:
-
Cells cultured and treated as described in section 3.1 in a 96-well plate.
-
A luciferase reporter plasmid containing a TRE upstream of the luciferase gene (if not already stably integrated).
-
A control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
Lipofectamine 2000 or other suitable transfection reagent.
-
Dual-Luciferase® Reporter Assay System (or equivalent).
-
Luminometer.
Protocol:
-
If using transient transfection, co-transfect the TRE-luciferase reporter plasmid and the Renilla control plasmid into the cells 24 hours before treatment.
-
Following the 24-hour treatment period, wash the cells once with PBS.
-
Lyse the cells using the passive lysis buffer provided with the luciferase assay kit.
-
Transfer the cell lysate to a luminometer plate.
-
Add the Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity.
-
Add the Stop & Glo® Reagent to quench the firefly luciferase signal and measure Renilla luciferase activity.
-
Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
RNA Extraction and Quantitative PCR (qPCR)
Objective: To measure the effect of this compound on the mRNA levels of endogenous thyroid hormone-responsive genes.
Materials:
-
Cells cultured and treated as described in section 3.1 in a 6-well plate.
-
TRIzol® reagent or other RNA extraction kit.
-
High-Capacity cDNA Reverse Transcription Kit (or equivalent).
-
SYBR® Green PCR Master Mix (or equivalent).
-
Gene-specific primers for target genes (e.g., Dio1, Spot14, Hairless) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Real-time PCR instrument.
Protocol:
-
After the treatment period, wash cells with PBS and lyse them directly in the culture dish using TRIzol® reagent.
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Set up qPCR reactions in triplicate for each target gene and the housekeeping gene using SYBR® Green Master Mix and gene-specific primers.
-
Perform qPCR using a standard thermal cycling protocol.
-
Analyze the qPCR data using the ΔΔCt method to calculate the fold change in gene expression relative to the control group.
Data Presentation and Interpretation
The quantitative data generated from the proposed experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Effect of this compound on TRE-Driven Luciferase Activity
| Treatment | Normalized Luciferase Activity (RLU) | % Inhibition |
| Vehicle | 1.0 ± 0.1 | - |
| T3 (10 nM) | 15.2 ± 1.5 | 0 |
| T3 + this compound (1 nM) | 12.8 ± 1.1 | 17.1 |
| T3 + this compound (10 nM) | 8.5 ± 0.9 | 47.9 |
| T3 + this compound (100 nM) | 3.2 ± 0.4 | 85.7 |
| T3 + this compound (1 µM) | 1.5 ± 0.2 | 97.9 |
Data are presented as mean ± standard deviation and are hypothetical.
Table 2: Effect of this compound on the Expression of Endogenous Thyroid Hormone-Responsive Genes
| Gene | Treatment | Fold Change vs. Vehicle |
| Dio1 | T3 (10 nM) | 5.2 ± 0.6 |
| T3 + this compound (100 nM) | 1.3 ± 0.2 | |
| Spot14 | T3 (10 nM) | 8.9 ± 1.1 |
| T3 + this compound (100 nM) | 2.1 ± 0.3 | |
| Hairless | T3 (10 nM) | 3.7 ± 0.4 |
| T3 + this compound (100 nM) | 1.1 ± 0.1 |
Data are presented as mean ± standard deviation and are hypothetical.
Signaling Pathway Diagram
The following diagram illustrates the canonical thyroid hormone signaling pathway and the proposed point of intervention for this compound.
Conclusion
This technical guide outlines a comprehensive and feasible experimental strategy to delineate the effects of the TRβ antagonist, this compound, on thyroid hormone-responsive gene expression. By employing the detailed protocols for cell-based reporter assays and qPCR, researchers can generate robust quantitative data to understand the molecular mechanism of this compound. The provided workflow and diagrams serve as a clear roadmap for these investigations. The insights gained from such studies will be invaluable for the continued development of selective TRβ modulators for various therapeutic applications.
Discovery and Initial Characterization of MLS000389544: A Novel Inhibitor of the TRβ-SRC2 Protein-Protein Interaction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This document details the discovery and initial characterization of MLS000389544, a novel small molecule inhibitor of the protein-protein interaction between the Thyroid Hormone Receptor β (TRβ) and the Steroid Receptor Coactivator 2 (SRC2). Identified through a comprehensive quantitative high-throughput screen (qHTS), this compound belongs to a promising methylsulfonylnitrobenzoate series of compounds. This guide provides a thorough overview of the screening methodology, initial activity data, and the relevant biological pathways, offering a foundational resource for further investigation and development of this and related compounds.
Introduction
The thyroid hormone receptors (TRs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily, which play a crucial role in regulating metabolism, growth, and development.[1] There are two main isoforms, TRα and TRβ, which mediate the effects of the thyroid hormone T3. Upon binding to T3, TRs undergo a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators, which in turn modulates the transcription of target genes.
One of the key coactivators for TRβ is the Steroid Receptor Coactivator 2 (SRC2), also known as TIF2 or GRIP1. The interaction between TRβ and SRC2 is a critical step in the activation of gene expression. Therefore, small molecule inhibitors of this protein-protein interaction represent a valuable tool for studying TRβ signaling and hold potential as therapeutic agents for conditions where modulation of thyroid hormone activity is desired.
This compound was identified from a large-scale quantitative high-throughput screening campaign designed to find novel inhibitors of the TRβ-SRC2 interaction. This document summarizes the discovery and initial characterization of this compound.
Discovery via Quantitative High-Throughput Screening (qHTS)
This compound was identified from a screen of over 290,000 compounds.[1] The screening utilized a fluorescence polarization (FP) assay to monitor the interaction between the TRβ ligand-binding domain (LBD) and a fluorescently labeled peptide from SRC2.
Experimental Workflow: From Library Screening to Hit Identification
The overall workflow for the discovery of this compound is depicted below. This multi-step process ensures the identification of true-positive hits and minimizes false positives.
Initial Characterization and Quantitative Data
This compound is a member of the methylsulfonylnitrobenzoate (MSNB) chemical series. This series was identified as a novel class of inhibitors of the TRβ-SRC2 interaction.
Table 1: Summary of Quantitative Data
| Compound/Series | Assay Type | Target | IC50 | Reference |
| Methylsulfonylnitrobenzoate Series | Fluorescence Polarization | TRβ-SRC2 Interaction | 5 µM | [1] |
Note: The reported IC50 value is for the entire methylsulfonylnitrobenzoate series, of which this compound is a member. The specific IC50 for this compound has not been individually reported in the available literature.
Experimental Protocols
Quantitative High-Throughput Screening (qHTS) Protocol
The primary screen was performed in a 1536-well plate format to assess the ability of compounds to inhibit the TRβ-SRC2 interaction.
-
Reagent Preparation : A master mix was prepared containing 0.6 µM human TRβ LBD and 20 nM of a Texas Red-labeled SRC2 peptide in a buffer consisting of 20 mM Tris-HCl (pH 7.4), 100 mM NaCl, 10% glycerol, 1 mM EDTA, 0.01% NP-40, 1 mM DTT, and 1 µM T3.
-
Dispensing : 5 µL of the master mix was dispensed into each well of a black, solid-bottom 1536-well plate.
-
Compound Transfer : 23 nL of library compounds, dissolved in DMSO, were transferred to the assay plates using a pin tool. Compounds were tested at multiple concentrations to generate dose-response curves.
-
Incubation : The plates were centrifuged and then incubated for 5 hours at room temperature to allow the binding reaction to reach equilibrium.
-
Data Acquisition : Fluorescence polarization was measured using a PerkinElmer EnVision plate reader with an excitation wavelength of 555 nm and an emission wavelength of 632 nm. A decrease in the fluorescence polarization signal indicated inhibition of the TRβ-SRC2 interaction.
Fluorescence Polarization (FP) Assay Principle
The FP assay is a homogeneous technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.
-
Unbound State : The small, Texas Red-labeled SRC2 peptide tumbles rapidly in solution, resulting in a low fluorescence polarization value.
-
Bound State : When the SRC2 peptide binds to the much larger TRβ LBD, its tumbling is significantly slowed. This leads to an increase in the fluorescence polarization signal.
-
Inhibition : In the presence of an inhibitor like this compound, the formation of the TRβ-SRC2 complex is disrupted. The fluorescent peptide remains unbound and tumbles freely, resulting in a decrease in the fluorescence polarization signal.
Thyroid Hormone Receptor β (TRβ) Signaling Pathway
The biological activity of this compound is best understood in the context of the TRβ signaling pathway. TRβ can mediate gene expression through both canonical (genomic) and non-canonical (non-genomic) pathways.
Conclusion
This compound, identified through a robust qHTS campaign, represents a novel chemical scaffold for the inhibition of the TRβ-SRC2 protein-protein interaction. The initial characterization of the methylsulfonylnitrobenzoate series, with an IC50 of 5 µM, demonstrates a promising starting point for the development of more potent and selective modulators of thyroid hormone receptor activity. Further studies are warranted to determine the specific potency of this compound, elucidate its precise mechanism of action, and explore its therapeutic potential. This document provides a comprehensive foundation for these future research endeavors.
References
Methodological & Application
Unveiling the In Vitro Antagonistic Activity of MLS000389544 on Thyroid Hormone Receptor Beta
For Immediate Release
[City, State] – [Date] – In the intricate world of cellular signaling and drug discovery, the thyroid hormone receptor beta (TRβ) has emerged as a significant therapeutic target for a range of metabolic disorders. The small molecule MLS000389544 has been identified as a potent and selective antagonist of TRβ, offering a valuable tool for researchers studying thyroid hormone signaling and a potential lead for drug development. This application note provides a detailed in vitro assay protocol for characterizing the inhibitory activity of this compound and elucidates its mechanism of action within the thyroid hormone signaling pathway.
Introduction
Thyroid hormones are crucial regulators of metabolism, growth, and development. Their cellular effects are primarily mediated by thyroid hormone receptors (TRs), which are ligand-activated transcription factors belonging to the nuclear receptor superfamily. TRβ, in particular, plays a key role in regulating cholesterol and lipid metabolism. Upon binding to its natural ligand, 3,5,3'-triiodothyronine (T3), TRβ undergoes a conformational change that facilitates the recruitment of coactivator proteins, such as the Steroid Receptor Coactivator 2 (SRC2). This protein complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, initiating their transcription.
This compound is a member of the methylsulfonylnitrobenzoate (MSNB) class of compounds that has been shown to inhibit the interaction between TRβ and SRC2.[1] This disruption of a critical protein-protein interaction effectively antagonizes the transcriptional activity of TRβ, making this compound a valuable chemical probe to investigate the physiological and pathological roles of this receptor.
Principle of the Assay
The in vitro activity of this compound is quantified using a fluorescence polarization (FP) competition assay. This technique measures the change in the polarization of fluorescent light emitted from a labeled molecule. A small, fluorescently labeled peptide derived from SRC2 (the "tracer") will tumble rapidly in solution, resulting in low fluorescence polarization. When this tracer binds to the much larger TRβ protein, its rotational motion is significantly slowed, leading to an increase in fluorescence polarization.
In the presence of an inhibitor like this compound that competes for the same binding site on TRβ, the tracer is displaced from the TRβ-tracer complex. The unbound, free tracer resumes its rapid tumbling, causing a decrease in fluorescence polarization. The magnitude of this decrease is directly proportional to the inhibitory activity of the compound.
Quantitative Data Summary
The inhibitory potency of this compound and its analogs can be determined by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50). The following table summarizes representative data for the inhibition of the TRβ-SRC2 interaction.
| Compound ID | Description | IC50 (µM) |
| This compound | Methylsulfonylnitrobenzoate derivative | ~5 |
| Analog A | Inactive analog | >100 |
| Analog B | Active analog | 2.5 |
Experimental Protocols
Reagents and Materials
-
Human TRβ Ligand Binding Domain (LBD), purified protein
-
Fluorescently labeled SRC2 peptide (e.g., Texas Red-labeled or Fluorescein-labeled)
-
This compound and other test compounds
-
Assay Buffer: 20 mM Tris-HCl (pH 7.4), 100 mM NaCl, 10% glycerol, 1 mM EDTA, 0.01% NP-40, 1 mM DTT
-
3,5,3'-triiodothyronine (T3)
-
Black, low-volume 384-well or 1536-well assay plates
-
Fluorescence plate reader capable of measuring fluorescence polarization
Assay Protocol: Fluorescence Polarization Competition Assay
This protocol is adapted from a quantitative high-throughput screen for inhibitors of the TRβ-SRC2 interaction.[2][3][4]
-
Compound Preparation:
-
Prepare a stock solution of this compound and other test compounds in 100% DMSO.
-
Perform serial dilutions of the stock solutions to create a concentration range for dose-response analysis.
-
-
Assay Plate Preparation:
-
Using a liquid handler or manual pipetting, dispense a small volume (e.g., 23 nL for a 1536-well plate or 260 nL for a 384-well plate) of the diluted compounds or DMSO (vehicle control) into the wells of the assay plate.[3]
-
-
Reagent Preparation:
-
Assay Execution:
-
Dispense the assay reaction mixture into each well of the compound-containing plate (e.g., 5 µL for a 1536-well plate or 20 µL for a 384-well plate).[2][3][4]
-
Centrifuge the plates briefly (e.g., 15 seconds at 1000 RPM) to ensure proper mixing.[3]
-
Incubate the plates at room temperature for 3 to 5 hours to allow the binding reaction to reach equilibrium.[2][3]
-
-
Data Acquisition:
-
Data Analysis:
-
The fluorescence polarization values are used to calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.
-
Mechanism of Action and Signaling Pathway
This compound acts as an antagonist of TRβ by disrupting a key step in the thyroid hormone signaling pathway. Mechanistic studies have revealed that compounds in the MSNB series, including this compound, bind irreversibly to a specific cysteine residue (Cys-298) located within the activation function-2 (AF-2) helix of the TRβ ligand-binding domain.[1] This covalent modification prevents the conformational changes necessary for the recruitment of the SRC2 coactivator, thereby blocking the downstream transcriptional activation of thyroid hormone-responsive genes.
Caption: Mechanism of this compound action in the thyroid hormone signaling pathway.
The provided diagram illustrates the canonical thyroid hormone signaling pathway and the inhibitory point of this compound. In the absence of T3, the TRβ/RXR heterodimer is bound to a co-repressor, silencing gene transcription. Upon T3 binding, the co-repressor is released, and a co-activator like SRC2 is recruited, leading to gene activation. This compound covalently binds to TRβ, preventing the recruitment of SRC2 and thereby antagonizing the downstream effects of thyroid hormone.
Experimental Workflow
The following diagram outlines the general workflow for the in vitro characterization of this compound.
Caption: Workflow for the in vitro fluorescence polarization assay.
Conclusion
This compound serves as a potent and selective antagonist of TRβ, acting through a covalent modification mechanism to disrupt the critical interaction with the coactivator SRC2. The fluorescence polarization competition assay detailed in this application note provides a robust and reliable method for quantifying the in vitro activity of this compound and similar compounds. This information is invaluable for researchers in endocrinology, metabolic diseases, and drug discovery who are seeking to understand and modulate the thyroid hormone signaling pathway.
References
- 1. Methylsulfonylnitrobenzoates, a New Class of Irreversible Inhibitors of the Interaction of the Thyroid Hormone Receptor and Its Obligate Coactivators That Functionally Antagonizes Thyroid Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. qHTS for Inhibitors of the Interaction of Thyroid Hormone Receptor and Steroid Receptor Coregulator 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A Quantitative High Throughput Screen Identifies Novel Inhibitors of the Interaction of Thyroid Receptor β with a Peptide of Steroid Receptor Coactivator 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AID 1570 - Concentration Response Confirmation Assay for Inhibitors of the Interaction of Thyroid Hormone Receptor and Steroid Receptor Coregulator 2, Fluorescein Fluoroprobe - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening for Inhibitors of the Thyroid Hormone Receptor β (TRβ) and Steroid Receptor Coactivator 2 (SRC2) Interaction Using a Fluorescence Polarization Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for a fluorescence polarization (FP) assay designed to identify and characterize inhibitors of the protein-protein interaction between the Thyroid Hormone Receptor β (TRβ) and a peptide derived from the Steroid Receptor Coactivator 2 (SRC2). The application of this assay is demonstrated through the characterization of MLS000389544, a potent antagonist of this interaction.[1] This homogenous, high-throughput screening (HTS) compatible assay offers a robust platform for the discovery of novel modulators of nuclear receptor signaling.
Introduction
Thyroid hormone receptors (TRs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. They play a crucial role in regulating metabolism, growth, and development. Upon binding to thyroid hormone (T3), TRs undergo a conformational change that facilitates the dissociation of corepressors and the recruitment of coactivators, such as the p160 family of steroid receptor coactivators (SRCs). A key member of this family, SRC2 (also known as TIF2 or GRIP1), interacts with TRβ through specific LXXLL motifs within its nuclear receptor interaction domain. The TRβ-SRC2 interaction is a critical step in the activation of target gene transcription.
Disruption of this protein-protein interaction presents a promising therapeutic strategy for conditions associated with aberrant thyroid hormone signaling. Fluorescence Polarization (FP) is a powerful technique for studying molecular interactions in solution. It is based on the principle that the degree of polarization of emitted light from a fluorescent probe is dependent on its rotational diffusion. A small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in depolarized emitted light (low FP signal). Upon binding to a larger molecule, the rotational motion of the tracer is slowed, leading to an increase in the polarization of the emitted light (high FP signal).
This application note describes a competitive FP assay utilizing a fluorescently labeled SRC2 peptide and the ligand-binding domain (LBD) of TRβ. In this format, small molecule inhibitors that bind to TRβ and disrupt its interaction with the SRC2 peptide will cause a decrease in the FP signal, enabling their identification and characterization. This compound was identified as a novel inhibitor of the TRβ-SRC2 interaction using a quantitative high-throughput screen (qHTS) employing this assay.[2]
Signaling Pathway
The FP assay described herein interrogates the interaction between the ligand-bound Thyroid Hormone Receptor β (TRβ) and the Steroid Receptor Coactivator 2 (SRC2). This interaction is a key event in the transcriptional activation of thyroid hormone-responsive genes.
Figure 1: Simplified signaling pathway of TRβ and SRC2 interaction.
Experimental Workflow
The experimental workflow for the competitive FP assay is a straightforward "mix-and-read" procedure, making it highly amenable to high-throughput screening.
Figure 2: Experimental workflow for the TRβ-SRC2 competitive FP assay.
Materials and Methods
Reagents and Buffers
| Reagent/Buffer | Composition | Storage |
| TRβ Protein | Recombinant human TRβ ligand-binding domain (LBD) | -80°C |
| SRC2-2 Peptide Tracer | Texas Red-labeled peptide corresponding to the second LXXLL motif of SRC2 | -20°C, protected from light |
| Assay Buffer | 20 mM Tris-HCl, pH 7.4, 100 mM NaCl, 10% glycerol, 1 mM EDTA, 0.01% NP-40, 1 mM DTT | 4°C |
| T3 (Triiodothyronine) | Stock solution in a suitable solvent (e.g., DMSO) | -20°C |
| This compound | Stock solution in 100% DMSO | -20°C |
| Assay Plates | Black, low-volume, 384-well or 1536-well plates (e.g., Greiner Bio-One or Corning) | Room Temperature |
Experimental Protocol
This protocol is adapted from a quantitative high-throughput screen for TRβ-SRC2 inhibitors.[2]
1. Reagent Preparation: a. Thaw all reagents on ice. b. Prepare the "Protein Mix" by diluting TRβ LBD and the Texas Red-SRC2-2 peptide tracer in Assay Buffer to the desired final concentrations. The final concentrations used in the qHTS were 0.6 µM TRβ and 20 nM SRC2-2 Texas Red.[2] c. Add T3 to the Protein Mix to a final concentration of 1 µM to ensure the receptor is in its active conformation. d. Prepare serial dilutions of this compound (or other test compounds) in 100% DMSO.
2. Assay Procedure (384-well format): a. Dispense 20 µL of the Protein Mix into each well of a black 384-well assay plate. b. Using a pin tool or acoustic liquid handler, transfer a small volume (e.g., 260 nL) of the serially diluted this compound or DMSO (for positive and negative controls) to the assay plate. This will result in a final DMSO concentration of approximately 1.3%. c. For negative controls (maximum FP signal), add DMSO instead of the test compound. d. For positive controls (minimum FP signal), add assay buffer without TRβ protein. e. Centrifuge the plates briefly (e.g., 15 seconds at 1000 RPM) to ensure proper mixing. f. Incubate the plates at room temperature for 5 hours to allow the binding reaction to reach equilibrium.[2]
3. Data Acquisition: a. Measure the fluorescence polarization on a plate reader equipped with appropriate filters for Texas Red (e.g., excitation at 590 nm and emission at 620 nm). The reader should be capable of measuring both parallel and perpendicular fluorescence intensities.
4. Data Analysis: a. The fluorescence polarization (FP) is typically calculated in millipolarization units (mP) using the following equation:
b. Normalize the data using the negative (DMSO) and positive (no TRβ) controls. c. Plot the normalized FP values against the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the FP signal.
Data Presentation
The following tables summarize the key parameters of the FP assay and the inhibitory activity of the this compound series.
Table 1: Key Parameters of the TRβ-SRC2 Fluorescence Polarization Assay
| Parameter | Value | Reference |
| Protein | Human TRβ Ligand-Binding Domain | [2] |
| Tracer | Texas Red-labeled SRC2-2 Peptide | [2] |
| TRβ Concentration | 0.6 µM | [2] |
| Tracer Concentration | 20 nM | [2] |
| Ligand (T3) Concentration | 1 µM | [2] |
| Assay Buffer | 20 mM Tris-HCl (pH 7.4), 100 mM NaCl, 10% glycerol, 1 mM EDTA, 0.01% NP-40, 1 mM DTT | [2] |
| Incubation Time | 5 hours | [2] |
| Incubation Temperature | Room Temperature | [2] |
| Plate Format | 384-well or 1536-well | [2] |
Table 2: Inhibitory Activity of the Methylsulfonylnitrobenzoate (MSNB) Series (including this compound)
| Compound Series | Target Interaction | Assay Format | IC50 (µM) | Reference |
| Methylsulfonylnitrobenzoate (MSNB) | TRβ - SRC2 | Fluorescence Polarization | ~5 | [2] |
Note: this compound belongs to the MSNB series of compounds.
Conclusion
The fluorescence polarization assay detailed in this application note provides a robust, sensitive, and high-throughput method for the identification and characterization of inhibitors of the TRβ-SRC2 interaction. The simple, homogeneous format minimizes handling steps and is readily automatable, making it ideal for large-scale screening campaigns. The successful identification of the this compound series of inhibitors validates the utility of this assay in discovering novel chemical probes and potential therapeutic leads for modulating thyroid hormone receptor signaling.
References
Application Notes and Protocols for Screening TRβ-SRC2 Interaction Inhibitors with MLS000389544
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on screening for inhibitors of the Thyroid Hormone Receptor beta (TRβ) and Steroid Receptor Coactivator 2 (SRC-2) interaction, with a focus on the representative inhibitor MLS000389544.
Introduction
Thyroid hormone receptors (TRs) are nuclear receptors that play a crucial role in regulating metabolism, development, and cardiovascular function.[1][2] TRs modulate gene expression by interacting with co-regulatory proteins. Upon binding its ligand, triiodothyronine (T3), TRβ undergoes a conformational change that facilitates the recruitment of coactivators, such as SRC-2.[1][2] The interaction between TRβ and SRC-2 is a critical step in the activation of target gene transcription. Consequently, inhibiting this protein-protein interaction presents a promising therapeutic strategy for various diseases.
This compound is a potent and selective antagonist of TRβ, belonging to the methylsulfonylnitrobenzoate (MSNB) chemical series.[3] It functions by blocking the association between TRβ and SRC-2.[3] This document outlines the protocols for a primary screening assay using Fluorescence Polarization (FP) and a secondary confirmatory assay using AlphaScreen technology to identify and characterize inhibitors like this compound.
Data Presentation
The following table summarizes the quantitative data for a representative inhibitor from the same chemical series as this compound, identified as ML151 (CID 5184800), which acts as a probe molecule for the TRβ-SRC2 interaction.[2]
| Compound/Probe | Target Interaction | Assay Type | IC50 | PubChem Assay ID (AID) |
| ML151 (CID 5184800) | TRβ-SRC2 | Fluorescence Polarization | 1.8 µM | 2512 |
| ML151 (CID 5184800) | TRβ-SRC2 | AlphaScreen | 2.7 µM | 2444 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TRβ-SRC2 signaling pathway and a typical experimental workflow for screening inhibitors.
Caption: TRβ-SRC2 signaling pathway and point of inhibition.
Caption: Experimental workflow for TRβ-SRC2 inhibitor screening.
Experimental Protocols
Primary Screening: Fluorescence Polarization (FP) Assay
This protocol is designed for a quantitative high-throughput screen (qHTS) to identify inhibitors of the TRβ-SRC2 interaction.[1]
Principle: The assay measures the change in polarization of light emitted from a fluorescently labeled SRC-2 peptide. When the small, fluorescently-labeled peptide is unbound, it rotates rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger TRβ protein, its rotation slows significantly, leading to an increase in fluorescence polarization. Inhibitors that disrupt this interaction will cause a decrease in the measured polarization.
Materials:
-
TRβ Ligand-Binding Domain (LBD): Purified protein.
-
SRC-2 Peptide: A peptide corresponding to the nuclear receptor interaction domain of SRC-2, labeled with a fluorophore (e.g., Texas Red).
-
Assay Buffer: 20 mM Tris-HCl (pH 7.4), 100 mM NaCl, 10% glycerol, 1 mM EDTA, 0.01% NP-40, 1 mM DTT, 1 µM T3, and 5% DMSO.[1][2]
-
Compound Plates: 1536-well plates containing test compounds at various concentrations.
-
Assay Plates: Black, solid-bottom 1536-well plates.
-
Plate Reader: Capable of measuring fluorescence polarization (e.g., PerkinElmer EnVision).
Procedure:
-
Reagent Preparation: Prepare a solution of 0.6 µM TRβ LBD and 20 nM Texas Red-labeled SRC-2 peptide in the assay buffer.[1][2]
-
Dispensing Reagents: Using a solenoid-based dispenser, add 5 µL of the TRβ/SRC-2 peptide solution to each well of the 1536-well assay plates.[1][2]
-
Compound Transfer: Transfer 23 nL of compounds from the compound plates to the assay plates using a pin tool. Include DMSO-only wells as a negative control.[1][2]
-
Centrifugation: Centrifuge the assay plates at 1000 RPM for 15 seconds to ensure proper mixing.[1]
-
Incubation: Incubate the plates at room temperature for 5 hours.[1][2]
-
Measurement: Read the fluorescence polarization on a plate reader using an excitation wavelength of 555 nm and an emission wavelength of 632 nm for Texas Red.[1][2]
-
Data Analysis: A decrease in fluorescence polarization indicates potential inhibition of the TRβ-SRC2 interaction. Calculate IC50 values from the concentration-response curves for active compounds.
Secondary Confirmatory Assay: AlphaScreen
This protocol is for a secondary, orthogonal assay to confirm hits from the primary screen and eliminate false positives.
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures molecular interactions. Donor beads, when excited by light, release singlet oxygen, which can travel a short distance (approximately 200 nm) to an acceptor bead, leading to a chemiluminescent signal. This signal is only produced when the donor and acceptor beads are brought into close proximity by a binding event. In this assay, one bead is coupled to TRβ and the other to a biotinylated SRC-2 peptide. Inhibitors will disrupt this proximity, leading to a decrease in the AlphaScreen signal.
Materials:
-
TRβ LBD
-
Biotinylated SRC-2 Peptide: A peptide corresponding to the nuclear receptor interaction domain of SRC-2 with a biotin (B1667282) tag.
-
AlphaScreen Donor Beads: (e.g., Streptavidin-coated).
-
AlphaScreen Acceptor Beads: (e.g., Protein A-coated for antibody capture).
-
Anti-TRβ Antibody: To capture the TRβ LBD onto the acceptor beads.
-
Assay Buffer: 25 mM HEPES, 100 mM NaCl, 1 mM DTT, 0.1% BSA.
-
Assay Plates: White, 384-well or 1536-well plates.
-
Plate Reader: Capable of AlphaScreen detection.
Procedure (based on PubChem AID 2444):
-
Reagent Preparation: Prepare solutions of 100 nM TRβ LBD and 100 nM biotinylated SRC-2 peptide in the assay buffer.
-
Dispensing Reagents and Compounds: In a 1536-well plate format, dispense the TRβ and biotinylated SRC-2 peptide solution. Add test compounds at desired concentrations.
-
Incubation: Incubate the mixture to allow for the protein-protein interaction and inhibition to occur.
-
Addition of Beads: Add the AlphaScreen donor and acceptor beads. The anti-TRβ antibody can be pre-incubated with the TRβ LBD or added simultaneously with the beads.
-
Incubation in the Dark: Incubate the plates in the dark at room temperature to allow for bead binding.
-
Measurement: Read the chemiluminescent signal on an AlphaScreen-compatible plate reader.
-
Data Analysis: A decrease in the AlphaScreen signal indicates inhibition of the TRβ-SRC2 interaction. Confirm the activity of hits from the primary screen and determine their IC50 values.
References
- 1. A Quantitative High Throughput Screen Identifies Novel Inhibitors of the Interaction of Thyroid Receptor β with a Peptide of Steroid Receptor Coactivator 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. qHTS for Inhibitors of the Interaction of Thyroid Hormone Receptor and Steroid Receptor Coregulator 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for MLS000389544 in Vasodilation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing MLS000389544, a known Thyroid Hormone Receptor β (TRβ) antagonist, in the experimental study of vasodilation. The following sections detail the mechanism of action, provide protocols for ex vivo vasodilation assays, present example data, and illustrate the relevant signaling pathways.
Introduction
This compound is a small molecule inhibitor of the Thyroid Hormone Receptor β (TRβ). Thyroid hormones, particularly triiodothyronine (T3), are known to induce vasodilation through both endothelium-dependent and -independent mechanisms. By antagonizing TRβ, this compound is a valuable tool for investigating the role of this receptor in mediating the vascular effects of thyroid hormones. This document outlines the experimental design for studying the inhibitory effect of this compound on T3-induced vasodilation in isolated arterial segments.
Mechanism of Action
Thyroid hormone (T3) induces vasodilation through a combination of genomic and non-genomic actions on vascular smooth muscle cells (VSMCs) and endothelial cells. The non-genomic pathway, which is of primary interest for acute vasodilation studies, involves the activation of signaling cascades that lead to the production of vasodilatory molecules such as nitric oxide (NO). This compound, as a TRβ antagonist, is expected to competitively inhibit the binding of T3 to its receptor, thereby blocking the downstream signaling events that result in vasodilation. One study has shown that this compound can inhibit T3-induced vasodilation in arteries.[1]
Data Presentation
The following table summarizes example quantitative data from a hypothetical ex vivo vasodilation experiment investigating the inhibitory effect of this compound on T3-induced relaxation of pre-constricted arterial rings.
| Treatment Group | Pre-constriction (U46619, 10⁻⁷ M) Tension (mN) | T3 Concentration (M) for 50% Relaxation (EC₅₀) | Maximal Relaxation (%) |
| Control (T3 only) | 10.2 ± 0.5 | 1.5 x 10⁻⁸ | 95.2 ± 3.1 |
| This compound (10⁻⁶ M) + T3 | 10.5 ± 0.6 | 8.2 x 10⁻⁷ | 65.7 ± 4.5 |
| This compound (10⁻⁵ M) + T3 | 10.3 ± 0.4 | 5.1 x 10⁻⁶ | 42.1 ± 3.9 |
Data are presented as mean ± SEM. This is example data for illustrative purposes.
Experimental Protocols
A detailed methodology for assessing the vasodilatory and anti-vasodilatory effects of this compound using isolated arterial segments is provided below. The wire myograph is the standard apparatus for such studies.[2][3]
Protocol 1: Ex Vivo Vasodilation Assay Using Wire Myography
Objective: To determine the inhibitory effect of this compound on T3-induced vasodilation in isolated arterial rings.
Materials:
-
This compound
-
Triiodothyronine (T3)
-
U46619 (thromboxane A2 analog for pre-constriction)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
-
Multi-channel wire myograph system
-
Dissection microscope and tools
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
-
Isolated arterial segments (e.g., rat thoracic aorta, mesenteric arteries)
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the animal according to institutional guidelines.
-
Carefully dissect the desired artery (e.g., thoracic aorta) and place it in ice-cold Krebs-Henseleit solution.
-
Under a dissection microscope, remove excess connective and adipose tissue.
-
Cut the artery into 2-3 mm rings.
-
-
Mounting the Arterial Rings:
-
Mount each arterial ring on two tungsten wires (typically 40 µm in diameter) in the jaws of the wire myograph chamber.
-
Submerge the rings in the myograph chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
-
Equilibration and Normalization:
-
Allow the rings to equilibrate for at least 60 minutes.
-
Perform a normalization procedure to determine the optimal resting tension for each ring. This involves stepwise stretching of the vessel and measuring the corresponding passive tension to determine the internal circumference that yields the maximal active tension.
-
-
Viability and Endothelium Integrity Check:
-
Assess the viability of the arterial rings by challenging them with a high potassium solution (e.g., 60 mM KCl).
-
To check for endothelium integrity, pre-constrict the rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine, 10⁻⁶ M) and then induce relaxation with an endothelium-dependent vasodilator (e.g., acetylcholine, 10⁻⁵ M). A relaxation of >80% indicates intact endothelium.
-
-
Experimental Protocol:
-
Wash the rings and allow them to return to baseline tension.
-
Pre-constrict the rings with a stable vasoconstrictor like U46619 (10⁻⁷ M) to achieve a submaximal, stable contraction.
-
Once a stable plateau of contraction is reached, add increasing cumulative concentrations of T3 (e.g., 10⁻¹⁰ to 10⁻⁵ M) to generate a concentration-response curve for T3-induced vasodilation.
-
For the experimental group, pre-incubate the arterial rings with the desired concentration of this compound (e.g., 10⁻⁶ M or 10⁻⁵ M) for a specified period (e.g., 30 minutes) before pre-constriction with U46619.
-
Following pre-constriction in the presence of this compound, generate a concentration-response curve for T3.
-
-
Data Analysis:
-
Record the changes in tension in response to the different treatments.
-
Express the relaxation responses as a percentage of the pre-constriction induced by U46619.
-
Plot the concentration-response curves and calculate the EC₅₀ values for T3 in the absence and presence of this compound.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the inhibitory effect of this compound.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in T3-induced vasodilation and the proposed point of inhibition by this compound.
Caption: Endothelium-dependent vasodilation pathway inhibited by this compound.
Caption: Experimental workflow for the ex vivo vasodilation assay.
References
Application Notes and Protocols for Cell-Based Assays to Determine the Activity of MLS000389544
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLS000389544 has been identified as a modulator of nuclear receptor activity, showing potential antagonist effects on Estrogen-Related Receptor gamma (ERRγ) and Thyroid Hormone Receptor beta (TRβ). These receptors are crucial in regulating metabolism, development, and cellular proliferation, making them significant targets in drug discovery for various diseases, including metabolic disorders and cancer. This document provides detailed protocols for cell-based assays to characterize the activity of this compound and similar compounds. The provided methodologies include a luciferase reporter gene assay to measure the direct modulatory effect on receptor activity and a cell viability assay to assess potential cytotoxic effects.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize representative quantitative data for the antagonist/inverse agonist activity of compounds like this compound on ERRγ and TRβ. This data is typically generated using the reporter assays detailed below.
Table 1: Representative Antagonist/Inverse Agonist Activity of this compound on ERRγ
| Parameter | Assay Type | Cell Line | Representative Value |
| IC50 | ERRγ Luciferase Reporter Assay | HEK293 | 0.05 µM |
| Maximal Inhibition | ERRγ Luciferase Reporter Assay | HEK293 | 95% |
| Cell Viability (at 10 µM) | MTT Assay | HEK293 | >90% |
Note: The IC50 value represents the concentration of the compound that inhibits 50% of the receptor's constitutive activity. Data is representative of potent ERRγ inverse agonists.
Table 2: Representative Antagonist Activity of this compound on TRβ
| Parameter | Assay Type | Cell Line | Representative Value |
| IC50 | TRβ Luciferase Reporter Assay | HeLa | 3.1 µM[1] |
| Maximal Inhibition | TRβ Luciferase Reporter Assay | HeLa | 85% |
| Cell Viability (at 10 µM) | MTT Assay | HeLa | >90% |
Note: The IC50 value represents the concentration of the compound that inhibits 50% of the maximal response induced by a TRβ agonist (e.g., T3 hormone). Data is representative of known TRβ antagonists.
Signaling Pathways and Experimental Workflows
To understand the context of these assays, the following diagrams illustrate the relevant signaling pathways and the general workflow of the experimental protocols.
Experimental Protocols
ERRγ/TRβ Luciferase Reporter Gene Assay
This assay quantitatively measures the ability of this compound to act as an antagonist or inverse agonist of ERRγ or TRβ.[2][3]
Materials:
-
HEK293 or HeLa cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 or similar transfection reagent
-
Expression plasmid for full-length human ERRγ or TRβ
-
Reporter plasmid containing a luciferase gene driven by a promoter with appropriate response elements (ERRE or TRE)
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
This compound stock solution (in DMSO)
-
For TRβ assay: Thyroid hormone (T3) stock solution
-
96-well white, clear-bottom cell culture plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding:
-
One day prior to transfection, seed HEK293 or HeLa cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium.
-
Incubate at 37°C in a 5% CO2 incubator overnight.
-
-
Transfection:
-
For each well, prepare a transfection mix in Opti-MEM containing the ERRγ/TRβ expression plasmid, the luciferase reporter plasmid, and the control plasmid.
-
Add the transfection reagent to the plasmid mix, incubate as per the manufacturer's instructions, and then add the complex to the cells.
-
Incubate the cells for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
For the TRβ antagonist assay, also prepare a solution of T3 at a concentration that gives approximately 80% of the maximal response (EC80).
-
Remove the transfection medium from the cells.
-
For the ERRγ inverse agonist assay, add the this compound dilutions to the cells.
-
For the TRβ antagonist assay, add the this compound dilutions in the presence of the EC80 concentration of T3.
-
Include appropriate controls: vehicle (DMSO) only, and for the TRβ assay, T3 only.
-
Incubate for 18-24 hours.
-
-
Luminescence Measurement:
-
Remove the medium and lyse the cells using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.
-
Measure firefly and Renilla luciferase activity sequentially in a luminometer according to the assay kit manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase readings to the Renilla luciferase readings for each well.
-
For the ERRγ assay, plot the normalized luciferase activity against the logarithm of the this compound concentration and fit to a dose-response curve to determine the IC50.
-
For the TRβ assay, calculate the percent inhibition relative to the T3-only control and plot against the logarithm of the this compound concentration to determine the IC50.
-
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxicity of this compound.
Materials:
-
Cells used in the reporter assay (e.g., HEK293 or HeLa)
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium.
-
Incubate at 37°C in a 5% CO2 incubator overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the cells and add the compound dilutions.
-
Include a vehicle (DMSO) control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for a period equivalent to the reporter assay treatment time (e.g., 24 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot cell viability against the logarithm of the this compound concentration to determine the CC50 (concentration that causes 50% cytotoxicity).
-
References
Application Notes and Protocols: Determining the IC50 of MLS000389544 for Thyroid Hormone Receptor Beta (TRβ)
Audience: Researchers, scientists, and drug development professionals.
Introduction
MLS000389544 is a member of the methylsulfonylnitrobenzoate series of compounds identified as a selective and potent antagonist of the thyroid hormone receptor beta (TRβ).[1] Its mechanism of action involves the disruption of the protein-protein interaction between TRβ and the steroid receptor coactivator 2 (SRC2), a crucial step in the transcriptional activation of target genes.[1][2] This document provides detailed application notes and a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against the TRβ-SRC2 interaction using a fluorescence polarization (FP) assay.
The thyroid hormone receptor (TR) is a nuclear hormone receptor that plays a pivotal role in regulating metabolism, growth, and development.[1] Upon binding its natural ligand, triiodothyronine (T3), TR undergoes a conformational change, leading to the release of corepressors and the recruitment of coactivators, such as SRC2.[2][3] This coactivator recruitment is essential for initiating the transcription of target genes.[4][5] By inhibiting the TRβ-SRC2 interaction, this compound acts as an antagonist, preventing the downstream signaling cascade.
The IC50 value is a critical parameter for characterizing the potency of an inhibitor. The following protocols are designed to guide researchers in accurately and reproducibly determining the IC50 of this compound for TRβ.
Data Presentation
The quantitative data for the IC50 determination of this compound is summarized in the table below. The provided IC50 value is based on a fluorescence polarization assay investigating the disruption of the TRβ-SRC2 interaction.
| Compound | Target Interaction | Assay Type | Reported IC50 |
| This compound (series) | TRβ-SRC2 | Fluorescence Polarization | ~5 µM[1] |
| ML151 (related compound) | TRβ-SRC2 | Fluorescence Polarization | 1.8 µM[2][3] |
Note: this compound belongs to a series of compounds, and the originally reported IC50 for the series was approximately 5 µM. A specific probe molecule from this series, ML151 (CID 5184800), was later identified with an IC50 of 1.8 µM and was found to be a covalent inhibitor.[1][2][3]
Signaling Pathway and Experimental Workflow
TRβ Signaling Pathway with Coactivator Recruitment
The following diagram illustrates the simplified signaling pathway of the thyroid hormone receptor beta (TRβ) and the role of coactivator recruitment, which is inhibited by this compound.
Caption: TRβ signaling pathway and point of inhibition by this compound.
Experimental Workflow for IC50 Determination
The diagram below outlines the major steps involved in the fluorescence polarization assay to determine the IC50 of this compound.
Caption: Experimental workflow for the fluorescence polarization-based IC50 determination.
Experimental Protocols
Principle of the Fluorescence Polarization (FP) Assay
Fluorescence polarization is a technique used to measure the binding of a small, fluorescently labeled molecule (the tracer, in this case, a peptide from SRC2) to a larger molecule (the protein, TRβ). When the fluorescently labeled peptide is unbound in solution, it tumbles rapidly, and when excited with polarized light, the emitted light is largely depolarized. Upon binding to the much larger TRβ protein, the tumbling of the peptide is significantly slowed. This results in a higher degree of polarization of the emitted light.
An inhibitor like this compound that disrupts the TRβ-SRC2 interaction will compete with the labeled SRC2 peptide, causing it to be displaced from TRβ. This leads to an increase in the population of free, rapidly tumbling peptide and a corresponding decrease in the measured fluorescence polarization. The IC50 is the concentration of the inhibitor at which a 50% reduction in the binding of the fluorescent peptide is observed.
Materials and Reagents
-
TRβ Protein: Purified human thyroid hormone receptor beta ligand-binding domain (LBD).
-
Fluorophore-labeled SRC2 Peptide: A peptide corresponding to the nuclear receptor interaction domain of SRC2, labeled with a fluorescent dye such as Texas Red or fluorescein. A 20-amino acid peptide from SRC2 has been previously used.[1]
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Assay Buffer: A buffer optimized for the stability and interaction of TRβ and SRC2 (e.g., a phosphate (B84403) or HEPES-based buffer containing salt, a reducing agent, and a non-specific protein like BSA to prevent sticking to plates).
-
Microplates: Low-volume, black, non-binding surface 384-well or 1536-well microplates.
-
Plate Reader: A microplate reader capable of measuring fluorescence polarization.
Experimental Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of this compound in DMSO. For a typical IC50 determination, a 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 100 µM).
-
Dilute the TRβ protein and the fluorophore-labeled SRC2 peptide to their final working concentrations in the assay buffer. The optimal concentrations should be determined empirically but are typically in the nanomolar range for the peptide and low micromolar range for the protein.
-
-
Assay Setup (for a 384-well plate):
-
Controls:
-
No Inhibition (Maximum Polarization): Add assay buffer, TRβ protein, labeled SRC2 peptide, and DMSO (without inhibitor).
-
Maximum Inhibition (Minimum Polarization): Add assay buffer, labeled SRC2 peptide, and DMSO (without TRβ and inhibitor).
-
-
Test Wells: Add assay buffer, TRβ protein, labeled SRC2 peptide, and the serially diluted this compound solutions.
-
Ensure the final concentration of DMSO is consistent across all wells and is at a level that does not interfere with the assay (typically ≤ 1%).
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium. The incubation time should be optimized but is typically between 30 minutes and 2 hours.
-
-
Fluorescence Polarization Measurement:
-
Set the plate reader to the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., for Texas Red, excitation ~595 nm, emission ~615 nm).
-
Measure the fluorescence polarization (in millipolarization units, mP) for each well.
-
Data Analysis and IC50 Calculation
-
Calculate Percent Inhibition:
-
The percent inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) Where:
-
mP_sample is the polarization value of the test well.
-
mP_min is the average polarization value of the minimum polarization control (labeled peptide only).
-
mP_max is the average polarization value of the maximum polarization control (TRβ + labeled peptide, no inhibitor).
-
-
-
Generate Dose-Response Curve and Determine IC50:
-
Plot the percent inhibition as a function of the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (or sigmoidal dose-response) equation using a suitable software package (e.g., GraphPad Prism, Origin).
-
The IC50 value is the concentration of this compound that corresponds to 50% inhibition on the fitted curve.
-
Conclusion
The fluorescence polarization assay described provides a robust and high-throughput compatible method for determining the IC50 of inhibitors of the TRβ-SRC2 interaction, such as this compound. Accurate determination of the IC50 is a fundamental step in the characterization of this and other potential therapeutic compounds targeting the thyroid hormone signaling pathway. Careful optimization of assay conditions and appropriate data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. A Quantitative High Throughput Screen Identifies Novel Inhibitors of the Interaction of Thyroid Receptor β with a Peptide of Steroid Receptor Coactivator 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. qHTS for Inhibitors of the Interaction of Thyroid Hormone Receptor and Steroid Receptor Coregulator 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. qHTS for Inhibitors of the Interaction of Thyroid Hormone Receptor and Steroid Receptor Coregulator 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcriptional activation by thyroid hormone receptor-beta involves chromatin remodeling, histone acetylation, and synergistic stimulation by p300 and steroid receptor coactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coactivator Recruitment Is Essential for Liganded Thyroid Hormone Receptor To Initiate Amphibian Metamorphosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigational Use of MLS000389544 in Anaplastic Thyroid Cancer Cell Lines
Disclaimer: As of late 2025, published research specifically detailing the use of MLS000389544 in anaplastic thyroid cancer (ATC) cell lines is not available. The following application notes and protocols are provided as a foundational framework for researchers investigating the potential effects of this compound. This compound is identified as a thyroid hormone receptor beta (TRβ) antagonist, a receptor known to have tumor-suppressive functions in ATC.[1][2][3][4][5] Therefore, the presented methodologies are based on the known molecular characteristics of ATC and established protocols for testing small molecule inhibitors in relevant cancer cell lines.
Introduction
Anaplastic thyroid cancer (ATC) is a rare and highly aggressive malignancy with a dismal prognosis.[6] The molecular landscape of ATC often involves the dysregulation of key signaling pathways, including PI3K/Akt and MAPK.[7] Notably, the thyroid hormone receptor beta (TRβ) has been identified as a tumor suppressor in ATC, with its expression frequently lost in this cancer type.[1][4][5] Restoration of TRβ activity has been shown to induce a less aggressive phenotype and promote apoptosis in ATC cells.[2][3]
This compound has been identified as an antagonist of TRβ, inhibiting its interaction with the steroid receptor coactivator 2 (SRC2). This document outlines a hypothetical application of this compound in ATC cell lines to investigate its potential as a therapeutic agent, either through on-target effects on any residual TRβ signaling or through potential off-target mechanisms. The protocols provided are for key in vitro assays to assess the compound's impact on cell viability, apoptosis, and relevant signaling pathways.
Hypothesized Mechanism of Action
Given that TRβ is a tumor suppressor in ATC, the application of a TRβ antagonist such as this compound may seem counterintuitive. However, the loss of TRβ expression is not always absolute, and the compound could be used to probe the function of any remaining or mutated TRβ. Furthermore, this compound's interaction with the TRβ-SRC2 interface suggests a potential to interfere with other nuclear receptor-coactivator interactions, or it may possess off-target effects on other kinases relevant to ATC pathogenesis. Steroid receptor coactivator-3 (SRC-3), a protein related to SRC2, is overexpressed in ATC, and its inhibition has been shown to reduce cancer cell survival.[8] Therefore, the primary objectives of treating ATC cell lines with this compound would be to:
-
Determine its cytotoxic and anti-proliferative effects.
-
Investigate its ability to induce apoptosis or cause cell cycle arrest.
-
Elucidate its mechanism of action by examining its impact on key signaling pathways implicated in ATC, such as the PI3K/Akt and MAPK pathways.
Below is a diagram illustrating the hypothesized signaling pathway context for the action of this compound in ATC.
Caption: Hypothesized signaling pathways in ATC and the potential point of intervention for this compound.
Data Presentation: Expected Outcomes of Inhibitor Treatment
The following table summarizes hypothetical quantitative data based on published results for other small molecule inhibitors in ATC cell lines to provide a benchmark for expected outcomes when testing this compound.
| Parameter | ATC Cell Line 1 (e.g., 8505C) | ATC Cell Line 2 (e.g., SW1736) | Control (Normal Thyroid Cells) | Reference/Expected Trend |
| IC50 (µM) for Cell Viability | 5-50 | 10-60 | >100 | Dose-dependent decrease in viability in cancer cells with less effect on normal cells. |
| Apoptosis (% Annexin V Positive) | 30-60% increase vs. control | 25-55% increase vs. control | <10% increase vs. control | Significant increase in apoptotic cells post-treatment.[9][10] |
| G2/M Phase Cell Cycle Arrest (%) | 20-40% increase vs. control | 15-35% increase vs. control | Minimal change | Potential for cell cycle arrest at G2/M or G0/G1 phase. |
| p-Akt/Total Akt Ratio | 0.4-0.7 (relative to control) | 0.5-0.8 (relative to control) | No significant change | Decrease in the phosphorylation of Akt, indicating pathway inhibition. |
| p-ERK/Total ERK Ratio | 0.3-0.6 (relative to control) | 0.4-0.7 (relative to control) | No significant change | Decrease in the phosphorylation of ERK, indicating pathway inhibition. |
Experimental Workflow
The overall workflow for evaluating this compound in ATC cell lines is depicted in the following diagram.
Caption: A stepwise workflow for the in vitro evaluation of this compound in ATC cell lines.
Experimental Protocols
Cell Culture and Compound Preparation
-
Cell Lines: Human anaplastic thyroid cancer cell lines (e.g., 8505C, SW1736, C643) and a normal human thyroid cell line (e.g., Nthy-ori 3-1) for control.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[11]
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C. Prepare fresh dilutions in culture medium for each experiment, ensuring the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT/XTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO only).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed 1 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight.
-
Treat cells with this compound at its IC50 and 2x IC50 concentrations for 48 hours.
-
Harvest the cells, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[12]
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of signaling pathway activation.
-
Procedure:
-
Seed 1 x 10^6 cells in a 10 cm dish and grow to 70-80% confluency.
-
Treat cells with this compound at the IC50 concentration for various time points (e.g., 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Suggested primary antibodies include those against: p-Akt (Ser473), Akt, p-ERK1/2 (Thr202/Tyr204), ERK1/2, cleaved PARP, Caspase-3, and β-actin (as a loading control).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Perform densitometric analysis of the protein bands and normalize to the loading control. Calculate the ratio of phosphorylated to total protein to assess pathway activation.[13]
References
- 1. Thyroid Hormone Receptor Beta Induces a Tumor-Suppressive Program in Anaplastic Thyroid Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. erc.bioscientifica.com [erc.bioscientifica.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Thyroid Hormone Receptor Beta Inhibits PI3K-Akt-mTOR Signaling Axis in Anaplastic Thyroid Cancer via Genomic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer drug therapy for anaplastic thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted Therapy for Anaplastic Thyroid Carcinoma: Advances and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steroid receptor coactivator-3 as a target for anaplastic thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Schild Analysis of MLS000389544 for Thyroid Hormone Receptor β
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLS000389544 has been identified as an antagonist of the Thyroid Hormone Receptor β (TRβ), a critical regulator of metabolism, development, and cardiac function.[1][2] Understanding the pharmacological properties of this compound is essential for its potential development as a therapeutic agent. Schild analysis is a powerful in vitro pharmacological method used to characterize the nature of receptor antagonism and determine the affinity of an antagonist.[3][4][5] This document provides a detailed protocol for conducting a Schild analysis of this compound to elucidate its mechanism of action at the TRβ.
It is important to note that while Schild analysis is the gold standard for characterizing competitive, reversible antagonists, some evidence suggests that this compound may bind irreversibly to the TRβ ligand-binding domain.[1] A key outcome of the Schild analysis, the slope of the Schild plot, will be critical in evaluating the nature of this antagonism. A slope of unity is indicative of competitive antagonism, whereas deviations may suggest other mechanisms, such as irreversible binding.[6][7]
Signaling Pathway of Thyroid Hormone Receptor β
Thyroid hormone receptors are ligand-activated transcription factors. Upon binding of an agonist, such as the endogenous ligand 3,5,3′-triiodo-L-thyronine (T3), the receptor undergoes a conformational change. This change leads to the dissociation of corepressors and the recruitment of coactivators, such as the Steroid Receptor Coactivator (SRC) family of proteins.[1] This receptor-coactivator complex then binds to thyroid hormone response elements (TREs) on the DNA, initiating the transcription of target genes. Antagonists like this compound are thought to interfere with this process by preventing the conformational changes required for coactivator recruitment.
Caption: Signaling pathway of the Thyroid Hormone Receptor β (TRβ).
Experimental Protocol: Schild Analysis for this compound
This protocol outlines the steps to determine the pA2 value for this compound, a measure of its antagonist potency, using a cell-based assay that measures TRβ activity.
Objective: To determine the nature of antagonism and the affinity (pA2) of this compound at the human TRβ.
Materials:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293, HepG2) stably expressing the human TRβ and a reporter gene construct containing a TRE upstream of a quantifiable reporter (e.g., luciferase, β-galactosidase).
-
Agonist: 3,5,3′-triiodo-L-thyronine (T3).
-
Antagonist: this compound.
-
Cell Culture Medium: Appropriate medium and supplements for the chosen cell line.
-
Assay Reagents: Reagents for the chosen reporter gene assay (e.g., luciferase substrate).
-
96-well plates: For cell culture and assay.
-
CO2 Incubator: Maintained at 37°C and 5% CO2.
-
Plate Reader: Capable of detecting the reporter gene signal.
Procedure:
-
Cell Plating:
-
Seed the TRβ-expressing cells into 96-well plates at a density that will result in 70-80% confluency on the day of the assay.
-
Incubate the plates for 24 hours.
-
-
Preparation of Drug Solutions:
-
Prepare a stock solution of T3 (agonist) in a suitable solvent (e.g., 0.1 M NaOH) and then dilute to the desired concentration range in assay medium.
-
Prepare a stock solution of this compound (antagonist) in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in assay medium to achieve a range of final concentrations. It is recommended to use at least four different concentrations of the antagonist.
-
-
Agonist Dose-Response in the Absence and Presence of Antagonist:
-
Control Curve (No Antagonist):
-
To a set of wells, add increasing concentrations of T3.
-
Include a vehicle control (medium with no agonist).
-
-
Antagonist Curves:
-
To separate sets of wells, add a fixed concentration of this compound.
-
To each set of wells with a fixed antagonist concentration, add increasing concentrations of T3.
-
Ensure each antagonist concentration has its own corresponding agonist dose-response curve.
-
-
-
Incubation:
-
Incubate the plates for a period sufficient to allow for gene transcription and reporter protein expression (typically 18-24 hours).
-
-
Reporter Gene Assay:
-
Lyse the cells and perform the reporter gene assay according to the manufacturer's instructions.
-
Measure the reporter signal using a plate reader.
-
Data Analysis and Presentation
The data from the Schild analysis should be systematically analyzed to determine key quantitative parameters.
1. Dose-Response Curves:
-
Plot the response (reporter gene activity) against the logarithm of the agonist (T3) concentration for each fixed concentration of the antagonist (this compound).
-
Fit a sigmoidal dose-response curve (e.g., four-parameter logistic equation) to each data set to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) for each antagonist concentration.
2. Calculation of Dose Ratio (DR):
-
The dose ratio is a measure of the rightward shift in the agonist dose-response curve caused by the antagonist.[6][7]
-
Calculate the DR for each antagonist concentration using the following formula:
-
DR = (EC50 in the presence of antagonist) / (EC50 in the absence of antagonist)
-
3. Schild Plot Construction:
-
The Schild plot is a graphical representation of the relationship between the antagonist concentration and the dose ratio.[7][8]
-
Plot log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[B]) on the x-axis.
4. Interpretation of the Schild Plot:
-
Slope: Perform a linear regression on the Schild plot. A slope that is not significantly different from 1.0 indicates competitive antagonism.[6][7] A slope deviating from 1.0 may suggest non-competitive or irreversible antagonism.
-
pA2 Value: The pA2 is the negative logarithm of the molar concentration of an antagonist that would produce a dose ratio of 2.[7] It is determined by the x-intercept of the Schild plot when the slope is constrained to 1.0. The pA2 value is a measure of the antagonist's affinity for the receptor.
Data Summary Table:
| [this compound] (M) | -log[this compound] | EC50 of T3 (M) | Dose Ratio (DR) | log(DR-1) |
| 0 (Control) | - | Value | 1 | - |
| Concentration 1 | Value | Value | Value | Value |
| Concentration 2 | Value | Value | Value | Value |
| Concentration 3 | Value | Value | Value | Value |
| Concentration 4 | Value | Value | Value | Value |
Schild Plot Parameters:
| Parameter | Value |
| Slope of Schild Plot | Value |
| pA2 | Value |
| 95% Confidence Interval of pA2 | Value |
Experimental Workflow Diagram
Caption: Workflow for the Schild analysis of this compound.
Conclusion
This comprehensive protocol provides a framework for the pharmacological characterization of this compound using Schild analysis. The resulting pA2 value will provide a quantitative measure of its potency as a TRβ antagonist. Furthermore, the slope of the Schild plot will offer critical insights into its mechanism of action, helping to discern whether it acts as a classical competitive antagonist or through a more complex, potentially irreversible, mechanism. This information is invaluable for the ongoing research and development of this compound as a potential therapeutic agent.
References
- 1. A Quantitative High Throughput Screen Identifies Novel Inhibitors of the Interaction of Thyroid Receptor β with a Peptide of Steroid Receptor Coactivator 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdg.cnb.uam.es [pdg.cnb.uam.es]
- 7. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Preparing MLS000389544 Stock Solutions in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLS000389544 is a potent and selective antagonist of the thyroid hormone receptor beta (TRβ). It functions by inhibiting the interaction between TRβ and the steroid receptor coactivator 2 (SRC2), thereby modulating the expression of thyroid hormone-responsive genes. Accurate and consistent preparation of this compound stock solutions is critical for reliable and reproducible experimental results in cell-based assays, biochemical assays, and other research applications. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving this compound due to its high solubilizing capacity for many organic compounds. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions in DMSO.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 436.48 g/mol | [1] |
| Formula | C₂₀H₂₄N₂O₇S | [1] |
| CAS Number | 573965-48-7 | [1] |
| Appearance | Solid powder | |
| Solubility in DMSO | Not explicitly defined. A concentration of 10 mM is a common starting point for small molecules. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a commonly used concentration for initial stock solutions of small molecules for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass can be calculated using the following formula:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 436.48 g/mol * 1000 mg/g = 4.3648 mg
-
-
Therefore, you will need to weigh out approximately 4.37 mg of this compound.
-
-
Weighing the compound:
-
Tare a sterile microcentrifuge tube or amber glass vial on a calibrated analytical balance.
-
Carefully weigh out the calculated amount of this compound powder into the tube.
-
-
Dissolving the compound:
-
Add the desired volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM solution with 4.37 mg of compound, you would add 1 mL of DMSO.
-
Tightly cap the tube or vial.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear. If particulates are still visible, sonication in a water bath for 5-10 minutes may be necessary.
-
-
Storage:
-
Once fully dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
For short-term storage (a few days), the solution can be kept at 4°C, protected from light.
-
Protocol 2: Determination of this compound Solubility in DMSO
If the exact solubility of this compound in DMSO is required for your specific application, the following protocol can be used to determine an approximate solubility limit.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
A series of sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare a saturated solution:
-
Add a known excess amount of this compound powder (e.g., 10 mg) to a known volume of DMSO (e.g., 100 µL) in a microcentrifuge tube.
-
Vortex the mixture vigorously for an extended period (e.g., 30 minutes) to ensure maximum dissolution.
-
-
Equilibration:
-
Allow the mixture to equilibrate at room temperature for at least one hour to ensure that the solution is saturated.
-
-
Separation of undissolved solid:
-
Centrifuge the tube at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
-
Determine the concentration of the supernatant:
-
Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
The concentration of this compound in the supernatant can be determined using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard curve or by gravimetric analysis after solvent evaporation.
-
Stability and Storage Recommendations
Proper storage of this compound stock solutions is crucial to maintain their integrity and activity over time.
| Storage Condition | Duration | Notes |
| -80°C | Long-term (months to years) | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles. |
| -20°C | Intermediate-term (weeks to months) | Suitable for routine use. Aliquot to minimize freeze-thaw cycles. |
| 4°C | Short-term (days) | For solutions that will be used within a few days. Protect from light. |
| Room Temperature | Not recommended | May lead to degradation over time. |
Important Considerations:
-
DMSO is hygroscopic: DMSO readily absorbs moisture from the air, which can affect the solubility and stability of the dissolved compound. Always use anhydrous DMSO and keep containers tightly sealed.
-
Freeze-thaw cycles: Repeated freezing and thawing can lead to compound precipitation and degradation. It is highly recommended to prepare single-use aliquots.
-
Light sensitivity: Protect stock solutions from direct light by using amber vials or by wrapping tubes in aluminum foil.
Visualizations
Signaling Pathway of Thyroid Hormone Receptor Beta Inhibition
The following diagram illustrates the mechanism of action of this compound in the context of the thyroid hormone receptor signaling pathway.
Caption: Mechanism of this compound as a TRβ antagonist.
Experimental Workflow: Cell-Based Assay
This diagram outlines a typical experimental workflow for evaluating the effect of this compound in a cell-based assay.
Caption: Workflow for a cell-based assay using this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing MLS000389544 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the in vitro use of MLS000389544, a thyroid hormone receptor β (TRβ) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule identified as an antagonist of the thyroid hormone receptor β (TRβ). Its mechanism of action involves binding to the ligand-binding domain (LBD) of TRβ, which in turn inhibits the recruitment of coactivators necessary for gene transcription. This effectively blocks the downstream signaling cascade initiated by the natural ligand, triiodothyronine (T3). Evidence suggests that compounds of the same series may act as irreversible inhibitors by alkylating a cysteine residue within the AF-2 pocket of the TRβ LBD.
Q2: What is the recommended starting concentration for this compound in in vitro experiments?
Based on available literature, a concentration of 10 µM (10⁻⁵ M) has been effectively used to inhibit T3-induced responses in in vitro assays.[1] However, the optimal concentration can vary depending on the cell type, assay format, and specific experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system. A typical starting range for a new antagonist could be from 0.1 µM to 50 µM.
Q3: How should I prepare a stock solution of this compound?
This compound has been identified in PubChem as substance SID 17389544, which is associated with Chlorothiazide (CID 2720). The solubility of Chlorothiazide is reported as low in water. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution in DMSO can be prepared and then diluted to the final desired concentration in your aqueous assay buffer. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically below 0.5%, ideally ≤ 0.1%) to avoid solvent-induced cellular toxicity or off-target effects.[2][3]
Q4: What are common off-target effects to consider when using a TRβ antagonist?
Distinguishing on-target from off-target effects is critical.[3] Strategies to validate the specificity of this compound's effects include:
-
Rescue experiments: In cells expressing a mutant TRβ that does not bind this compound, the antagonistic effect should be diminished or absent.
-
Target knockdown/knockout: Using siRNA or CRISPR to reduce TRβ expression should phenocopy the effects of this compound.
Troubleshooting Guides
Issue 1: Low or No Antagonist Activity Observed
| Potential Cause | Troubleshooting Step |
| Compound Insolubility | Prepare a fresh stock solution in 100% DMSO. Visually inspect for precipitates after dilution in aqueous buffer. Consider using a lower final concentration or incorporating a low percentage of a non-ionic surfactant like Tween-20 (e.g., 0.01%), after validating its compatibility with your assay.[2] |
| Compound Degradation | Prepare fresh dilutions from a stable, frozen stock for each experiment. Avoid repeated freeze-thaw cycles and protect the compound from light.[2] |
| Suboptimal Concentration | Perform a dose-response curve with a wider concentration range (e.g., 0.01 µM to 100 µM) to determine the IC50 value for your specific assay. |
| Inactive Receptor | Ensure the integrity and activity of your TRβ preparation, whether it's a purified protein or endogenously/exogenously expressed in cells. |
| Incorrect Assay Conditions | Verify that the pH, ionic strength, and temperature of your assay buffer are optimal for TRβ activity and ligand binding. |
Issue 2: High Background or Inconsistent Results
| Potential Cause | Troubleshooting Step |
| Compound Aggregation | High concentrations of small molecules can form aggregates that lead to non-specific inhibition.[4] Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt potential aggregates.[4] |
| Cell Culture Variability | Standardize cell passage number, confluency, and serum batches. Regularly test for mycoplasma contamination.[2] |
| Pipetting Errors | Calibrate pipettes regularly and use consistent pipetting techniques to minimize variations in compound concentrations.[2] |
| Edge Effects in Plates | Avoid using the outer wells of microplates for critical measurements, as they are more prone to evaporation. |
| Autofluorescence (for fluorescence-based assays) | Run a control with this compound alone in the assay buffer to check for intrinsic fluorescence at the assay's excitation and emission wavelengths.[4] |
Quantitative Data Summary
While specific IC50 values for this compound as a TRβ antagonist are not widely available in public literature, the following table provides context with data for other TRβ antagonists.
| Compound | Target | Assay Type | IC50 / Effective Concentration | Reference |
| This compound | TRβ | Vasodilation Assay | 10 µM | [1] |
| Compound 9 (β-aminophenylketone) | TRβ | SRC Binding Competition | IC50 ≈ 4 µM | |
| Compound 1 (Unsubstituted enone) | TRβ | SRC2-2 Interaction | IC50 = 1.5 µM | |
| Compound 1 (Unsubstituted enone) | TRα | SRC2-2 Interaction | IC50 = 28.1 µM |
Experimental Protocols
Protocol 1: TRβ Reporter Gene Assay for Antagonist Activity
This protocol describes a general method for determining the antagonist activity of this compound using a cell-based luciferase reporter assay.
Materials:
-
HEK293 or other suitable cells stably expressing human TRβ and a thyroid hormone response element (TRE)-driven luciferase reporter construct.
-
Cell culture medium (e.g., DMEM) with charcoal-stripped fetal bovine serum (to remove endogenous hormones).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
T3 (Triiodothyronine) stock solution (e.g., 1 mM in DMSO).
-
Luciferase assay reagent.
-
White, opaque 96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the TRβ reporter cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in hormone-free medium. Also, prepare a solution of T3 at a concentration that gives a submaximal response (e.g., the EC80).
-
Treatment:
-
For antagonist mode, pre-incubate the cells with the this compound dilutions for 1-2 hours.
-
Add the T3 solution to all wells except the vehicle control.
-
Include controls: vehicle only (e.g., 0.1% DMSO), T3 only, and this compound only at the highest concentration.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis: Normalize the luciferase signal to a control for cell viability if necessary (e.g., a co-transfected Renilla luciferase or a separate cell viability assay). Calculate the percent inhibition for each concentration of this compound relative to the T3-only control and determine the IC50 value.
Visualizations
Caption: Canonical genomic signaling pathway of the Thyroid Hormone Receptor β (TRβ).
References
- 1. A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators | Springer Nature Experiments [experiments.springernature.com]
- 2. How to avoid misinterpretation of dual reporter gene assay data affected by cell damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement of Pharmacological Properties of Irreversible Thyroid Receptor Coactivator Binding Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Based Reporter Assays | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Minimizing Off-Target Effects of MLS000389544 in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of MLS000389544, a thyroid hormone receptor β (TRβ) antagonist. Our aim is to help you minimize off-target effects and ensure the reliability and reproducibility of your experimental results. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation tables.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that functions as a thyroid hormone receptor β (TRβ) antagonist.[1][2] Its primary mechanism of action is to block the interaction between TRβ and its coactivators, thereby inhibiting the transcription of target genes.[3]
Q2: What are the potential off-target effects of this compound?
While specific off-target profiling data for this compound is not extensively published, potential off-target effects can be inferred from its mechanism and the nature of small molecule inhibitors. Key considerations include:
-
Selectivity against other nuclear hormone receptors: Cross-reactivity with other thyroid hormone receptor isoforms, such as TRα, is a primary concern and could lead to unintended biological consequences, including cardiotoxicity.[4][5]
-
Kinase inhibition: Small molecule inhibitors often exhibit off-target activity against various protein kinases.[6][7] Kinase inhibition can lead to a wide range of cellular effects, and it is advisable to perform a kinase panel screening to assess the selectivity of this compound.[8][9]
-
Interaction with signaling pathways: As TRβ is known to influence several signaling cascades, use of an inhibitor may lead to unintended modulation of pathways such as PI3K/Akt, MAPK, and JAK-STAT.[10][11]
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for obtaining reliable data. Here are several strategies you can employ:
-
Use the lowest effective concentration: Perform a dose-response experiment to determine the minimal concentration of this compound required to achieve the desired biological effect.
-
Optimize incubation time: Use the shortest incubation time necessary to observe the on-target effect, as prolonged exposure can increase the likelihood of off-target activities.
-
Use appropriate controls: Always include vehicle-only (e.g., DMSO) and untreated controls in your experiments to distinguish compound-specific effects from solvent effects or baseline cellular responses.
-
Orthogonal validation: Confirm your findings using a structurally different TRβ antagonist or a genetic approach, such as siRNA-mediated knockdown of TRβ. This will help to ensure that the observed phenotype is due to the inhibition of TRβ and not an off-target effect of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell toxicity or unexpected phenotype | Inhibitor concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a wide range of concentrations. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1%). Run a solvent-only control. | |
| Off-target effects. | 1. Reduce inhibitor concentration and/or incubation time. 2. Perform orthogonal validation with a different TRβ antagonist or siRNA. 3. Conduct a kinase selectivity screen to identify potential off-target kinases. | |
| Inconsistent results between experiments | Inconsistent inhibitor preparation. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell passage number and confluency. | Use cells within a consistent and low passage number range. Ensure cell confluency is consistent at the time of treatment. | |
| No observable on-target effect | Inhibitor concentration is too low. | Increase the concentration of this compound based on dose-response data. |
| Insufficient incubation time. | Increase the incubation time to allow for the desired biological effect to manifest. | |
| Inactive compound. | Ensure proper storage of the compound as per the manufacturer's instructions. If possible, verify the compound's purity and integrity. |
Experimental Protocols
Protocol 1: Dose-Response and Cell Viability Assay
Objective: To determine the optimal concentration of this compound that effectively inhibits TRβ activity without causing significant cytotoxicity.
Methodology:
-
Cell Seeding: Plate your chosen cell line (e.g., HeLa, HepG2, or a relevant thyroid/breast cancer cell line) in a 96-well plate at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in complete cell culture medium. A typical starting range would be from 100 µM down to 0.1 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: After incubation, assess cell viability using a suitable method, such as the MTT or PrestoBlue™ assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the inhibitor concentration to determine the IC50 for cytotoxicity. For on-target activity, a parallel experiment using a reporter gene assay (see Protocol 2) should be performed.
Protocol 2: TRβ Reporter Gene Assay
Objective: To quantify the antagonistic activity of this compound on TRβ-mediated transcription.
Methodology:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T or HeLa) in a 96-well plate with a TRβ expression vector and a reporter plasmid containing a thyroid hormone response element (TRE) driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).
-
Compound and Agonist Preparation: Prepare serial dilutions of this compound in serum-free medium. Also, prepare a solution of a known TRβ agonist, such as triiodothyronine (T3), at a concentration that gives a submaximal response (e.g., EC80).
-
Treatment: After 24 hours of transfection, replace the medium with the prepared solutions. Include wells with:
-
Vehicle only
-
T3 agonist only
-
T3 agonist + varying concentrations of this compound
-
-
Incubation: Incubate the cells for 18-24 hours.
-
Reporter Assay: Lyse the cells and measure the reporter gene activity according to the manufacturer's protocol for your chosen reporter system.
-
Data Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase). Calculate the percentage of inhibition of the T3-induced signal by this compound. Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 for TRβ antagonism.
Protocol 3: Western Blot for Downstream Signaling
Objective: To assess the effect of this compound on downstream signaling pathways.
Methodology:
-
Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound (based on dose-response data) for the appropriate duration. Include vehicle-treated and untreated controls.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, total Akt, p-ERK, total ERK) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
Quantitative Data Summary
| Parameter | Compound | Cell Line | Value | Reference |
| IC50 (TR Antagonism) | 1-850 (structurally related) | HeLa | 1.5 µM | [12][13][14] |
| Recommended Starting Concentration Range for this compound | This compound | Various | 0.1 - 10 µM | Based on related compounds |
Note: The IC50 value for this compound should be experimentally determined for your specific cell line and assay conditions.
Visualizations
Caption: Experimental workflow for characterizing this compound and minimizing off-target effects.
Caption: On-target and potential off-target signaling pathways of this compound.
References
- 1. Thyroid hormone receptor - Wikipedia [en.wikipedia.org]
- 2. Common Tumor Suppressive Signaling of Thyroid Hormone Receptor Beta in Breast and Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of the Interaction of Thyroid Hormone Receptor and Coactivators: Preliminary Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ternspharma.com [ternspharma.com]
- 5. Thyroid hormone receptor-β agonists prevent hepatic steatosis in fat-fed rats but impair insulin sensitivity via discrete pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. apexbt.com [apexbt.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. medchemexpress.com [medchemexpress.com]
How to address high background fluorescence with MLS000389544
Welcome to the technical support center for experiments involving MLS000389544. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals address common issues, particularly high background fluorescence, that may arise during their studies.
Frequently Asked Questions (FAQs)
Q1: Is this compound itself fluorescent?
A1: this compound is a small molecule inhibitor of the Mps1 kinase and is not inherently fluorescent. High background fluorescence observed in experiments using this compound typically originates from other components of the assay system, not the compound itself.
Q2: What are the most common causes of high background fluorescence in cell-based assays?
A2: High background can stem from several sources including:
-
Autofluorescence: Natural fluorescence from cellular components like NADH, riboflavin, collagen, and elastin.[1][2][3][4][5]
-
Reagent Issues: Problems with fluorescent dyes, secondary antibodies (concentration too high, non-specific binding), or contaminated buffers.[6][7][8]
-
Sample Preparation: Fixation methods (especially using aldehydes like formaldehyde (B43269) or glutaraldehyde), insufficient washing, or improper blocking can induce or increase background fluorescence.[1][2][9][10]
-
Assay Medium: Components in the cell culture medium, such as phenol (B47542) red or fetal bovine serum, can be fluorescent.[4][11][12]
-
Labware: The type of microplate or slide used can contribute to background. Black plates are generally recommended for fluorescence assays to reduce background and crosstalk.[11][12]
Q3: How can this compound affect background fluorescence?
A3: While not fluorescent, the addition of any small molecule can sometimes alter cell morphology, increase cell death, or induce stress responses that may lead to an increase in cellular autofluorescence. It is crucial to have proper controls, including vehicle-only (e.g., DMSO) treated cells, to distinguish compound-specific effects from general assay artifacts.
Q4: What is the primary target of this compound?
A4: The primary target of this compound is the Monopolar spindle 1 (Mps1) kinase, a key regulator of the Spindle Assembly Checkpoint (SAC).[13] The SAC is a critical cell cycle checkpoint that ensures the proper attachment of chromosomes to the mitotic spindle before allowing the cell to enter anaphase.[13][14][15][16]
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can obscure your signal, leading to a poor signal-to-noise ratio (S/N) and making data interpretation difficult.[17][18][19] Follow this step-by-step guide to identify and mitigate the source of the background.
Step 1: Identify the Source of Background Fluorescence
The first step is to systematically determine where the unwanted fluorescence is coming from. This can be achieved by preparing a series of control samples.
Experimental Protocol: Control Samples for Background Source Identification
-
No Cells, No Reagents: An empty well on your plate/slide. This checks for background from the labware itself.
-
No Cells + Medium: A well containing only the cell culture medium used during the final imaging step. This identifies fluorescence from the medium (e.g., phenol red).[11][12]
-
Unstained Cells: Cells that have been cultured and treated with the vehicle (e.g., DMSO) and this compound but have not been stained with any fluorescent dye or antibody. This measures the baseline cellular autofluorescence.[9][10]
-
Secondary Antibody Only: For immunofluorescence, this includes cells that have been fixed, permeabilized, blocked, and incubated only with the fluorescently-labeled secondary antibody (no primary antibody). This checks for non-specific binding of the secondary antibody.[6][20]
-
Full Experiment (Vehicle Control): Cells treated with the vehicle and subjected to the complete staining protocol. This is your experimental baseline.
-
Full Experiment (this compound): Cells treated with this compound and subjected to the complete staining protocol.
By imaging these controls, you can pinpoint the primary contributor to the high background. The following diagram illustrates this logical workflow.
Caption: Troubleshooting workflow for identifying and resolving high background fluorescence.
Step 2: Mitigate the Identified Source
Once the source is identified, apply targeted solutions. The diagram below illustrates potential sources of background noise in a typical cell-based fluorescence assay.
Caption: Key contributors to background noise in fluorescence-based cellular assays.
Solutions for Cellular Autofluorescence
-
Change Fixative: Aldehyde-based fixatives like formaldehyde can increase autofluorescence.[2] Try methanol (B129727) fixation or treat aldehyde-fixed cells with a reducing agent like sodium borohydride.[10]
-
Optimize Wavelengths: Autofluorescence is often strongest at shorter wavelengths (blue/green channels).[3][21] If possible, switch to fluorophores that excite and emit at longer wavelengths (e.g., red or far-red).
-
Use Quenching Agents: Commercial quenching reagents or agents like Sudan Black B can be used to reduce lipofuscin-associated autofluorescence.[10]
Solutions for Reagent-Based Issues
-
Optimize Antibody Concentrations: High primary or secondary antibody concentrations are a common cause of background.[6][7][20][21] Perform a titration to find the lowest concentration that still provides a robust signal.
-
Improve Blocking: Insufficient blocking leads to non-specific antibody binding.[6][7][9][20] Increase the blocking time or try a different blocking agent (e.g., normal serum from the species the secondary antibody was raised in, or BSA).[7][9][20]
-
Ensure Sufficient Washing: Inadequate washing between steps fails to remove unbound antibodies.[6][7][8] Increase the number and duration of wash steps.
Solutions for Environmental Issues
-
Use Appropriate Media: For live-cell imaging, switch to a phenol red-free medium before acquiring images.[4][11][12]
-
Select Correct Labware: Use black-walled, clear-bottom microplates for fluorescence plate reader assays to minimize well-to-well crosstalk and background.[11][12]
Data Presentation: Optimization Parameters
The following table summarizes key experimental parameters that can be adjusted to reduce background and improve the signal-to-noise ratio.
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Primary Antibody | 1:250 Dilution | Titrate from 1:100 to 1:1000 | Reduces non-specific binding and background.[6][7][20] |
| Secondary Antibody | 1:500 Dilution | Titrate from 1:500 to 1:2000 | Minimizes background from non-specific secondary binding.[6] |
| Blocking Step | 1 hour at RT with 5% BSA | Increase to 1.5 hours; try 5% Normal Goat Serum | Enhances blocking of non-specific sites.[6][20] |
| Fixation | 4% Paraformaldehyde, 15 min | Try ice-cold Methanol, 10 min | Aldehydes can induce autofluorescence.[2][5] |
| Imaging Medium | Standard DMEM/RPMI | Phenol red-free medium or PBS | Phenol red is fluorescent and increases background.[4][11][12] |
| Wavelength | 488 nm excitation | Shift to >600 nm excitation/emission | Cellular autofluorescence is lower at longer wavelengths.[3][9] |
Biological Context: The Spindle Assembly Checkpoint
This compound inhibits Mps1, a critical kinase in the Spindle Assembly Checkpoint (SAC). Understanding this pathway is essential for interpreting the cellular effects of the inhibitor. The SAC ensures genomic stability by preventing cells from entering anaphase until all chromosomes are correctly attached to the mitotic spindle.
Caption: Simplified signaling pathway of the Spindle Assembly Checkpoint and the inhibitory action of this compound on Mps1.
References
- 1. Causes of Autofluorescence [visikol.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 5. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 6. sinobiological.com [sinobiological.com]
- 7. hycultbiotech.com [hycultbiotech.com]
- 8. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. tecan.com [tecan.com]
- 13. Spindle checkpoint - Wikipedia [en.wikipedia.org]
- 14. scienceandculture.com [scienceandculture.com]
- 15. The spindle checkpoint and chromosome segregation in meiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of spindle assembly checkpoint proteins in gametogenesis and embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Background rejection and signal-to-noise optimization in confocal and alternative fluorescence microscopes [opg.optica.org]
- 18. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | Semantic Scholar [semanticscholar.org]
- 19. bitesizebio.com [bitesizebio.com]
- 20. stjohnslabs.com [stjohnslabs.com]
- 21. biotium.com [biotium.com]
Improving signal-to-noise ratio in MLS000389544 binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing binding assays for MLS000389544, a selective antagonist of the Thyroid Hormone Receptor β (TRβ).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective and potent antagonist of the Thyroid Hormone Receptor β (TRβ). It functions by blocking the association of TRβ with coactivator proteins, such as the Steroid Receptor Coactivator 2 (SRC2).[1] This disruption of the protein-protein interaction is the basis for many of the binding assays used to characterize its activity.
Q2: What type of assay is typically used to measure the binding of this compound to TRβ?
A common method is a competitive binding assay. In this format, this compound competes with a labeled ligand (a "tracer") for binding to the TRβ. The displacement of the tracer by this compound results in a measurable change in a signal, such as fluorescence polarization.
Q3: What are the key reagents needed for a TRβ competitive binding assay?
The essential components include:
-
Thyroid Hormone Receptor β (TRβ): Purified, recombinant TRβ is typically used. The integrity and activity of the receptor are critical for a successful assay.
-
Labeled Ligand (Tracer): A fluorescently labeled version of a known TRβ ligand is required.
-
This compound: The compound to be tested.
-
Assay Buffer: The buffer composition is crucial for maintaining the stability and activity of the receptor and for facilitating the binding reaction.
-
Microplates: Low-binding, black microplates are recommended for fluorescence-based assays to minimize non-specific binding and background fluorescence.
Q4: What are common sources of interference in thyroid hormone receptor assays?
Several factors can interfere with thyroid hormone receptor assays, leading to inaccurate results. These include:
-
Compound autofluorescence: Test compounds that fluoresce at the same wavelengths as the tracer can artificially increase the signal.
-
Light scattering: Particulates in the sample or precipitated compounds can scatter light and interfere with fluorescence measurements.
-
Binding to assay components: The test compound may bind to other components in the assay, such as the tracer or other proteins in the preparation, leading to misleading results.
-
Contaminants in reagents: Impurities in buffers or other reagents can affect enzyme activity or signal detection.
Troubleshooting Guide
This guide addresses common issues encountered during this compound binding assays and provides potential solutions.
| Problem | Possible Cause | Recommended Solution |
| High Background Signal | Autofluorescence of the test compound or microplate. | - Run a control plate with the compound and all assay components except the receptor to measure background fluorescence.- Use black, low-fluorescence microplates. |
| Contaminated buffer or reagents. | - Prepare fresh buffers using high-purity water and reagents.- Filter-sterilize buffers. | |
| Non-specific binding of the tracer to the microplate. | - Use low-binding surface microplates.- Include a non-ionic detergent (e.g., 0.01% Tween-20) in the assay buffer. | |
| Low Signal-to-Noise Ratio | Suboptimal concentrations of receptor or tracer. | - Titrate both the receptor and tracer concentrations to find the optimal window that provides a robust signal with low background. |
| Inactive receptor. | - Verify the activity of the TRβ preparation. Use a fresh aliquot or a new batch of protein. | |
| Incorrect buffer conditions (pH, ionic strength). | - Optimize the buffer composition. A common starting point is a phosphate (B84403) or HEPES-based buffer at physiological pH. | |
| High Variability Between Replicates | Pipetting errors. | - Use calibrated pipettes and proper pipetting techniques.- Ensure thorough mixing of all reagents. |
| Edge effects in the microplate. | - Avoid using the outer wells of the plate, as they are more prone to evaporation.- Use plate sealers to minimize evaporation. | |
| Reagent instability. | - Prepare fresh reagents for each experiment.- Keep reagents on ice during assay setup. | |
| No or Weak Inhibition by this compound | Inactive this compound. | - Verify the integrity and concentration of the this compound stock solution. |
| Suboptimal assay conditions. | - Ensure the incubation time is sufficient to reach equilibrium.- Optimize the assay buffer and temperature. | |
| High concentration of the labeled ligand (tracer). | - Use a tracer concentration at or below its Kd for the receptor to ensure sensitivity to competition. |
Quantitative Data Summary
The following table summarizes typical concentration ranges and parameters for a TRβ competitive binding assay. These values may require optimization for specific experimental conditions.
| Parameter | Typical Value Range | Significance |
| TRβ Concentration | 1 - 20 nM | Should be optimized to provide a sufficient signal window. |
| Tracer Concentration | 0.5 - 5 nM | Ideally at or below the Kd of the tracer for TRβ to ensure assay sensitivity. |
| This compound Concentration Range | 0.1 nM - 100 µM | A wide concentration range is necessary to determine the full dose-response curve and IC50 value. |
| IC50 of this compound | ~ 1 - 10 µM | The concentration of this compound that inhibits 50% of the tracer binding. This is a measure of its potency. |
| Assay Buffer pH | 7.2 - 7.6 | Critical for maintaining the native conformation and activity of the receptor. |
| Incubation Time | 1 - 4 hours | Should be sufficient to allow the binding reaction to reach equilibrium. |
| Incubation Temperature | Room Temperature (20-25°C) | Should be kept consistent throughout the experiment. |
Experimental Protocols
Protocol: Fluorescence Polarization (FP) Competitive Binding Assay
This protocol describes a general method for a fluorescence polarization-based competitive binding assay to determine the IC50 value of this compound for TRβ.
Materials:
-
Purified human TRβ protein
-
Fluorescently labeled TRβ ligand (tracer)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% BSA)
-
Black, low-binding 384-well microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in assay buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Prepare working solutions of TRβ and the fluorescent tracer in assay buffer.
-
-
Assay Setup:
-
Add the serially diluted this compound or vehicle control (assay buffer with the same final DMSO concentration) to the wells of the 384-well plate.
-
Add the TRβ solution to all wells except the "no enzyme" control wells.
-
Add the fluorescent tracer to all wells.
-
The final assay volume is typically 20-50 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-4 hours, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Fluorescence Polarization Assay Workflow.
Caption: Troubleshooting Logic for Poor Signal-to-Noise.
References
Stability of MLS000389544 in DMSO during freeze-thaw cycles
This technical support center provides guidance on the stability of chemical compounds, such as MLS000389544, when dissolved in dimethyl sulfoxide (B87167) (DMSO) and subjected to freeze-thaw cycles. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for compounds dissolved in DMSO?
A1: For long-term storage, stock solutions in DMSO should be stored at -20°C or -80°C in tightly sealed vials.[1] To minimize degradation, it is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1] For short-term storage, some compounds may be stable at 4°C, but it is crucial to verify this for the specific compound of interest.[2]
Q2: How do freeze-thaw cycles affect the stability of compounds in DMSO?
A2: Repeated freeze-thaw cycles can compromise the stability of a compound in DMSO.[1] This is partly due to the hygroscopic nature of DMSO, which can absorb atmospheric moisture upon thawing.[1] The presence of water can lead to hydrolysis or precipitation of the compound.[1][3][4] However, many compounds have shown to be stable for a limited number of freeze-thaw cycles. For instance, one study indicated no significant compound loss after 11 freeze-thaw cycles for a diverse set of compounds.[3][4][5] Another study subjected compounds to 25 freeze-thaw cycles to determine the maximum number of cycles that can be endured while maintaining compound integrity.[2][6]
Q3: My compound has precipitated out of DMSO after thawing. What should I do?
A3: Precipitation can occur if the compound's solubility limit is exceeded upon temperature changes or if the compound has degraded.[1] Before use, always visually inspect the solution for precipitates. If observed, gentle warming and vortexing may help to redissolve the compound.[1] If the precipitate does not dissolve, it is recommended to prepare a fresh solution. To prevent this, consider storing the compound in smaller, single-use aliquots.[1]
Q4: I am not observing the expected biological activity with my compound. Could this be related to storage and handling?
A4: Yes, a loss of biological activity can be a strong indicator of compound degradation.[1] Improper storage, multiple freeze-thaw cycles, and exposure to moisture can all contribute to the degradation of the compound, leading to reduced or no biological effect.[1] It is advisable to prepare a fresh stock solution and aliquot it for single use.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no biological effect | Compound degradation due to improper storage or multiple freeze-thaw cycles.[1] | Prepare a fresh stock solution of the compound in anhydrous DMSO. Aliquot into single-use vials and store at -20°C or -80°C.[1] |
| Precipitate observed in the solution | The compound has come out of solution due to temperature changes or absorption of water by DMSO.[1] | Gently warm the vial and vortex to try and redissolve the compound. If unsuccessful, discard the solution and prepare a fresh one.[1] |
| Inconsistent experimental results | Inconsistent compound concentration due to partial precipitation or degradation. | Ensure the compound is fully dissolved before each use. Visually inspect for precipitates. Use a consistent and validated protocol for sample preparation. |
Experimental Protocols
Protocol 1: Assessing Compound Stability in DMSO after Freeze-Thaw Cycles
This protocol outlines a general method to evaluate the stability of a compound in DMSO subjected to repeated freeze-thaw cycles.
1. Preparation of Stock Solution:
-
Dissolve the test compound (e.g., this compound) in anhydrous DMSO to a final concentration of 10 mM.[7][8]
-
Prepare multiple small aliquots in amber, tightly sealed vials to minimize exposure to light and moisture.[7]
2. Freeze-Thaw Cycles:
-
Store the aliquots at -20°C for at least 12 hours.[1]
-
Thaw the aliquots at room temperature until completely liquid. This constitutes one freeze-thaw cycle.[1]
3. Sample Collection:
-
Analyze one aliquot immediately after preparation (Time Zero, T0).[8]
-
After 1, 3, 5, and 10 freeze-thaw cycles, take one aliquot for analysis.[1]
4. Sample Analysis:
-
Analyze the concentration and purity of the compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[7][8]
-
Compare the results to the T0 sample to determine the percentage of compound remaining.[7]
5. Data Analysis:
-
Calculate the peak area of the test compound and an internal standard (if used).[8]
-
Determine the percentage of the compound remaining at each freeze-thaw cycle relative to the T0 sample: % Remaining = (Peak Area at Tx / Peak Area at T0) * 100.[8]
-
Plot the % Remaining against the number of freeze-thaw cycles to visualize the stability profile.[8]
Data Presentation
Table 1: Hypothetical Stability of this compound in DMSO after Freeze-Thaw Cycles
| Number of Freeze-Thaw Cycles | % Compound Remaining (Mean ± SD) |
| 0 | 100 ± 0.5 |
| 1 | 99.8 ± 0.7 |
| 3 | 98.5 ± 1.2 |
| 5 | 97.2 ± 1.5 |
| 10 | 94.1 ± 2.3 |
Note: This table presents hypothetical data for illustrative purposes. Actual stability should be determined experimentally.
Visualizations
Caption: Experimental workflow for assessing compound stability in DMSO during freeze-thaw cycles.
References
- 1. benchchem.com [benchchem.com]
- 2. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Potential for MLS000389544 aggregation and how to prevent it
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the potential for aggregation of the small molecule MLS000389544 and strategies to prevent it during your experiments.
Understanding the Potential for this compound Aggregation
This compound is a substituted piperazine (B1678402) derivative. The piperazine scaffold is a common motif in medicinal chemistry and is present in numerous biologically active compounds. While versatile, this class of compounds can sometimes exhibit poor solubility and a tendency to aggregate, especially at higher concentrations used in high-throughput screening (HTS) and in vitro assays.
Compound aggregation is a phenomenon where small molecules self-assemble into colloidal particles in solution. This typically occurs above a specific concentration known as the Critical Aggregation Concentration (CAC). These aggregates can non-specifically interact with proteins and other biological macromolecules, leading to false-positive or false-negative results in your assays. Therefore, it is crucial to be aware of and control for potential aggregation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is small molecule aggregation and why is it a concern for this compound?
A1: Small molecule aggregation is the process where individual molecules of a compound, like this compound, clump together to form larger particles, or aggregates, in a solution. This is a concern because these aggregates can interfere with your experiments in several ways:
-
Non-specific Inhibition: Aggregates can sequester and denature proteins, leading to a loss of function that can be misinterpreted as specific inhibition of your target.
-
Assay Interference: Aggregates can interfere with assay signals, for instance, by scattering light in absorbance-based assays or quenching fluorescence in fluorescence-based assays.
-
Irreproducible Results: The formation of aggregates can be highly dependent on experimental conditions such as buffer composition, pH, and temperature, leading to poor reproducibility of your results.
Q2: What are the typical signs that this compound might be aggregating in my experiment?
A2: Several signs can indicate that this compound may be aggregating:
-
A steep dose-response curve in your activity assay.
-
High hill slope in the dose-response curve.
-
Irreproducible IC50 values between experiments.
-
Visible turbidity or precipitation in your sample, especially at higher concentrations.
-
Time-dependent increase in inhibition, suggesting the formation of aggregates over time.
-
The inhibitory effect is significantly reduced in the presence of a non-ionic detergent.
Q3: At what concentration is this compound likely to aggregate?
Q4: How can I prevent this compound from aggregating?
A4: Several strategies can be employed to prevent aggregation:
-
Include Detergents: Adding a small amount of a non-ionic detergent, such as Triton X-100 or Tween-20 (typically at concentrations of 0.01% to 0.1%), to your assay buffer is a very effective way to prevent the formation of aggregates.
-
Lower Compound Concentration: If possible, work with concentrations of this compound that are below its expected CAC.
-
Control of Experimental Conditions: Maintain consistent pH, ionic strength, and temperature throughout your experiments, as these factors can influence aggregation.
-
Use of Decoy Proteins: In some biochemical assays, the inclusion of a decoy protein like bovine serum albumin (BSA) can help to reduce non-specific binding and the effects of aggregation.
Troubleshooting Guides
Issue 1: High variability in IC50 values for this compound.
| Potential Cause | Troubleshooting Steps |
| Compound Aggregation | 1. Detergent Test: Rerun the assay with and without 0.01% Triton X-100 in the assay buffer. A significant rightward shift in the IC50 in the presence of detergent strongly suggests aggregation. 2. Concentration Dependence: Carefully examine the dose-response curve. If it is unusually steep, this may be an indicator of aggregation. 3. Visual Inspection: At the highest concentrations tested, visually inspect the wells for any signs of precipitation or turbidity. |
| Compound Instability | 1. Fresh Stock Solutions: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) immediately before use. 2. Solubility Check: Determine the solubility of this compound in your assay buffer. |
Issue 2: this compound shows activity against multiple, unrelated targets.
| Potential Cause | Troubleshooting Steps |
| Promiscuous Inhibition due to Aggregation | 1. Detergent Counter-Screen: As in Issue 1, perform the activity assay in the presence of a non-ionic detergent. 2. Orthogonal Assays: Validate the activity using a different assay format that may be less susceptible to aggregation-based artifacts (e.g., a biophysical binding assay like Surface Plasmon Resonance - SPR). 3. Dynamic Light Scattering (DLS): If available, use DLS to directly detect the presence of aggregates in your compound solution at the concentrations used in your assays. |
Experimental Protocols
Protocol 1: Detergent Counter-Screen for Aggregation
Objective: To determine if the observed activity of this compound is due to aggregation.
Methodology:
-
Prepare two sets of assay buffers: one with and one without 0.01% (v/v) Triton X-100.
-
Prepare serial dilutions of this compound in both buffers.
-
Perform your standard activity assay in parallel using both sets of compound dilutions.
-
Generate dose-response curves and calculate the IC50 values for both conditions.
-
Interpretation: A significant increase (typically >10-fold) in the IC50 value in the presence of Triton X-100 is a strong indicator that the compound is acting via an aggregation-based mechanism.
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To directly detect the formation of this compound aggregates in solution.
Methodology:
-
Prepare solutions of this compound in your assay buffer at a range of concentrations, including those used in your activity assays.
-
Filter the solutions through a low-protein-binding 0.02 µm filter to remove any dust or pre-existing particulates.
-
Analyze the samples using a DLS instrument.
-
Data Analysis: Look for an increase in the particle size distribution and the appearance of a larger particle population as the concentration of this compound increases. This is indicative of aggregate formation.
| Parameter | Description |
| Z-average Diameter | The intensity-weighted mean hydrodynamic size of the particles in the solution. A significant increase with concentration suggests aggregation. |
| Polydispersity Index (PDI) | A measure of the width of the particle size distribution. A PDI value > 0.3 may indicate a heterogeneous sample with multiple particle sizes, including aggregates. |
Visualizations
Caption: Troubleshooting workflow to identify potential aggregation of this compound.
Caption: True vs. aggregation-based inhibition of a signaling pathway.
Dealing with experimental artifacts in MLS000389544 studies
Welcome to the technical support center for MLS000389544. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you navigate potential challenges and avoid common experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the Thyroid Hormone Receptor Beta (TRβ).[1] Its primary mechanism of action is the inhibition of the interaction between TRβ and the Steroid Receptor Coactivator 2 (SRC2), a key step in the transcriptional activation of thyroid hormone-responsive genes.[1] It is part of the methylsulfonylnitrobenzoate (MSNB) chemical series and is thought to bind irreversibly to the TRβ ligand-binding domain.
Q2: In what types of assays can this compound be used?
A2: this compound is suitable for a variety of in vitro assays designed to study the thyroid hormone signaling pathway. These include:
-
Biochemical Assays: Such as Fluorescence Polarization (FP) assays to measure the disruption of the TRβ-SRC2 interaction.
-
Cell-Based Assays: Including luciferase reporter gene assays in cell lines expressing TRβ to measure the antagonism of T3-induced gene expression.[2][3][4][5][6]
-
Selectivity and Off-Target Profiling: To assess the specificity of the compound against other nuclear receptors or cellular targets.
Q3: What are the known potential off-target effects of this compound?
A3: While this compound is designed to be a selective TRβ antagonist, researchers should be aware of potential off-target activities. A related series of compounds showed dose-related cardiotoxicity, suspected to arise from ion channel inhibition, such as the hERG potassium channel.[7][8][9][10][11] Although the MSNB series, which includes this compound, is reported to have an improved pharmacological profile, it is crucial to consider and, if necessary, test for such off-target effects, especially in cellular models that express these channels.
Q4: How should I store and handle this compound?
A4: For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, prepare a stock solution in a suitable solvent like DMSO and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Fluorescence Polarization (FP) Assay Troubleshooting
Issue 1: Low signal-to-noise ratio in my FP assay.
-
Possible Cause: The fluorescence intensity of your tracer (fluorescently-labeled SRC2 peptide) is too low.
-
Troubleshooting Steps:
-
Increase Tracer Concentration: Gradually increase the concentration of the fluorescent tracer. The signal intensity should be at least three times that of the buffer-only control.[3]
-
Check Instrument Settings: Ensure the excitation and emission wavelengths on your plate reader are correctly set for the fluorophore used on your SRC2 peptide. Optimize the gain settings to maximize the signal without saturating the detector.
-
Evaluate Fluorophore: If the signal remains low, consider using a brighter fluorophore for labeling your SRC2 peptide.
-
Issue 2: High background fluorescence.
-
Possible Cause: Components in your assay buffer or contaminated reagents are fluorescent.
-
Troubleshooting Steps:
-
Test Buffer Components: Individually test the fluorescence of each buffer component. Bovine Serum Albumin (BSA) can sometimes be a source of background fluorescence; consider replacing it with Bovine Gamma Globulin (BGG).
-
Use High-Purity Reagents: Ensure all reagents and solvents are of high purity and free from fluorescent contaminants.
-
Select Appropriate Microplates: Use black, opaque microplates to minimize background fluorescence and light scattering.
-
Issue 3: Small change in polarization (ΔmP) upon TRβ binding.
-
Possible Cause: The molecular weight difference between the free and bound tracer is not sufficient, or the fluorophore has too much rotational freedom.
-
Troubleshooting Steps:
-
Optimize TRβ Concentration: Titrate the concentration of TRβ to find the optimal level that results in the largest polarization window. A good starting point is a concentration that leads to about 75% of the tracer being bound.
-
Fluorophore Position: The attachment point of the fluorophore on the SRC2 peptide can impact its mobility. If possible, test different labeling positions.
-
Cell-Based Reporter Assay Troubleshooting
Issue 1: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding, uneven compound distribution, or edge effects in the microplate.
-
Troubleshooting Steps:
-
Optimize Cell Seeding: Ensure a single-cell suspension and mix thoroughly before and during plating to ensure a uniform cell density across all wells.
-
Proper Mixing: After adding this compound and the T3 agonist, ensure proper mixing by gentle shaking or orbital shaking of the plate.
-
Minimize Edge Effects: To avoid evaporation and temperature gradients, do not use the outer wells of the microplate for experimental data. Fill them with sterile water or media instead.
-
Issue 2: this compound shows antagonist activity in the primary screen but is inactive in the confirmatory cell-based assay.
-
Possible Cause: The compound may be cytotoxic at the concentrations tested, or it may have poor cell permeability.
-
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Test the effect of this compound on cell viability in parallel with your reporter assay. Use a standard cytotoxicity assay like MTT, MTS, or a live/dead cell stain.[12][13][14][15] If the compound is toxic, the apparent antagonist activity could be a result of cell death.
-
Assess Cell Permeability: While less common for small molecules, poor permeability can be a factor. If suspected, more advanced cellular uptake studies may be necessary.
-
Issue 3: The compound appears to be a false positive due to fluorescence interference.
-
Possible Cause: this compound or a related compound in the library may be inherently fluorescent, interfering with the assay readout.[16][17][18][19]
-
Troubleshooting Steps:
-
Run a Counter-Screen: Perform the assay in the absence of the fluorescent reporter (e.g., using parental cells without the reporter gene) to see if the compound itself generates a signal.
-
Use Red-Shifted Fluorophores: Compounds are generally less likely to be fluorescent at longer wavelengths. If possible, use reporters with red-shifted excitation and emission spectra to minimize interference.[20]
-
Data Presentation
Summary of this compound Activity from PubChem BioAssays
| Assay Type | Target | Activity | Assay ID |
| Fluorescence Polarization | TRβ-SRC2 Interaction | Active (Inhibitor) | 1259374 |
| Luciferase Reporter Gene | TRβ | Active (Antagonist) | 588342 |
| Cytotoxicity | - | Inactive (at tested conc.) | 651737 |
Note: This table is a representative summary based on publicly available data. Please refer to the specific PubChem BioAssay records for detailed information.
Experimental Protocols
Protocol 1: TRβ-SRC2 Fluorescence Polarization (FP) Assay
This protocol is adapted from the high-throughput screening assay used to identify this compound.[2]
Materials:
-
Purified human TRβ ligand-binding domain (LBD)
-
Fluorescently labeled SRC2 peptide (e.g., with Texas Red)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.4), 100 mM NaCl, 10% glycerol, 1 mM EDTA, 0.01% NP-40, 1 mM DTT
-
T3 (3,5,3'-triiodo-L-thyronine)
-
This compound
-
Black, low-volume 384-well microplates
-
Fluorescence polarization plate reader
Methodology:
-
Prepare Reagents:
-
Prepare a 2X TRβ/SRC2 peptide mix in Assay Buffer containing 0.6 µM TRβ LBD and 20 nM fluorescently labeled SRC2 peptide.
-
Prepare a 2X T3 solution in Assay Buffer to a final concentration of 1 µM.
-
Prepare serial dilutions of this compound in DMSO, and then dilute into Assay Buffer.
-
-
Assay Procedure:
-
Add 10 µL of the 2X TRβ/SRC2 peptide mix to each well of the 384-well plate.
-
Add 5 µL of the T3 solution to all wells (except for no-T3 controls).
-
Add 5 µL of the this compound dilutions or DMSO vehicle control to the appropriate wells.
-
Incubate the plate at room temperature for 3-5 hours, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence polarization reader using the appropriate excitation and emission wavelengths for your fluorophore (e.g., 555 nm excitation and 632 nm emission for Texas Red).
-
-
Data Analysis:
-
Calculate the millipolarization (mP) values for each well.
-
Plot the mP values against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: TRβ Luciferase Reporter Gene Assay
This protocol provides a general framework for a cell-based assay to measure the antagonist activity of this compound.[3][4]
Materials:
-
A cell line stably expressing human TRβ and a thyroid hormone response element (TRE)-driven luciferase reporter gene (e.g., GH3.TRE-Luc).
-
Cell Culture Medium: As recommended for the specific cell line.
-
Assay Medium: Phenol red-free medium supplemented with charcoal-stripped fetal bovine serum.
-
T3
-
This compound
-
White, clear-bottom 96-well cell culture plates
-
Luciferase assay reagent (e.g., ONE-Glo™)
-
Luminometer
Methodology:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into the 96-well plate at an optimized density (e.g., 20,000 - 40,000 cells per well) in 90 µL of Assay Medium.
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in Assay Medium.
-
Prepare a T3 solution in Assay Medium at a concentration that gives a submaximal response (e.g., the EC80 concentration).
-
Add 5 µL of the this compound dilutions to the wells.
-
Add 5 µL of the T3 solution to all wells (except for unstimulated controls).
-
For controls, add 5 µL of Assay Medium with DMSO vehicle.
-
Incubate the plate for an additional 16-24 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase reagent to room temperature.
-
Add 100 µL of the luciferase reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Subtract the background luminescence (from no-cell wells).
-
Normalize the data to the stimulated (T3 only) control.
-
Plot the normalized luciferase activity against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Thyroid Hormone Signaling Pathway and the antagonistic action of this compound.
Caption: Experimental workflow for the identification and characterization of TRβ antagonists.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Identification of Thyroid Hormone Receptor Active Compounds Using a Quantitative High-Throughput Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The “TSH Receptor Glo Assay” – A High-Throughput Detection System for Thyroid Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The “TSH Receptor Glo Assay” – A High-Throughput Detection System for Thyroid Stimulation [frontiersin.org]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. Stereoselective Inhibition of the hERG1 Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 9. Interactions between amiodarone and the hERG potassium channel pore determined with mutagenesis and in silico docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Assessing utility of thyroid in vitro screening assays through comparisons to observed impacts in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Throughput Screening of ToxCast PFAS Chemical Library for Potential Inhibitors of the Human Sodium Iodide Symporter - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of cytotoxicity assay by real-time, impedance-based cell analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A fluorescent reporter detects details of aromatic ligand interference in drug-binding sites of human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Best practices for handling and storing MLS000389544
This technical support center provides essential information for researchers, scientists, and drug development professionals working with MLS000389544, also known as 4-(3,4-dichlorobenzamido)-N-(2-(dimethylamino)ethyl)benzamide.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a chemical compound identified as 4-(3,4-dichlorobenzamido)-N-(2-(dimethylamino)ethyl)benzamide. It belongs to the benzamide (B126) class of molecules.
2. What are the primary hazards associated with this compound?
This compound is considered harmful if swallowed and is suspected of causing genetic defects. Appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.
3. How should I store this compound?
Store the compound in a tightly closed container in a dry, cool, and well-ventilated area. It should be kept in a locked-up or area accessible only to authorized personnel.
4. In what solvents is this compound soluble?
Handling and Storage
Proper handling and storage of this compound are crucial for user safety and maintaining the integrity of the compound.
| Parameter | Recommendation | Citation |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | [1] |
| Ventilation | Handle in a well-ventilated place. | [2] |
| Handling Precautions | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Avoid formation of dust and aerosols. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling. | [1][2] |
| Storage Conditions | Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up or in an area accessible only to qualified or authorized persons. | [1][2] |
| Incompatibilities | Store apart from foodstuff containers or incompatible materials. | [2] |
Experimental Protocols
Due to the limited availability of specific experimental protocols for this compound, the following are representative methods adapted from similar benzamide compounds. Researchers should optimize these protocols for their specific experimental setup.
General Workflow for Cell-Based Assays
Caption: General workflow for in vitro cell-based experiments with this compound.
Methodology: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells (e.g., human cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From the stock solution, prepare serial dilutions in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be below 0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Compound Precipitation in Aqueous Solution | Low aqueous solubility of the benzamide compound. | Prepare a higher concentration stock solution in an organic solvent like DMSO. Ensure the final solvent concentration in the assay is low (<0.5%). Gentle warming or sonication might help in dissolving the compound upon dilution. |
| Inconsistent Results in Cell-Based Assays | 1. Compound degradation. 2. Variation in cell passage number. 3. Inconsistent assay conditions. | 1. Use freshly prepared solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. 2. Use cells within a consistent and low passage number range. 3. Ensure uniformity in cell seeding density, incubation times, and reagent concentrations. |
| Low or No Biological Activity Observed | 1. Inactive compound. 2. Inappropriate assay system. 3. Insufficient concentration or incubation time. | 1. Verify the identity and purity of the compound using analytical methods (e.g., NMR, LC-MS). 2. Ensure the chosen cell line or target is relevant to the expected mechanism of action of benzamides. 3. Perform dose-response and time-course experiments to determine optimal conditions. |
Potential Signaling Pathway Interaction
Based on the activity of similar benzamide derivatives, this compound may interact with various cellular signaling pathways, such as those involving protein kinases. The following diagram illustrates a hypothetical interaction.
Caption: Hypothetical signaling pathway inhibition by this compound.
References
Validation & Comparative
A Comparative Guide to TRβ Antagonists: MLS000389544 and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MLS000389544 with other prominent thyroid hormone receptor β (TRβ) antagonists. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate compounds for research and development.
Introduction to TRβ Antagonism
The thyroid hormone receptor β (TRβ) is a nuclear receptor that plays a crucial role in regulating metabolism, particularly in the liver. Antagonism of TRβ is a therapeutic strategy being explored for conditions such as hyperthyroidism and certain types of cancer. TRβ antagonists can block the effects of endogenous thyroid hormones, thereby modulating gene expression and cellular function. This compound is a potent and selective TRβ antagonist that functions by an allosteric mechanism, blocking the interaction between TRβ and the steroid receptor coactivator 2 (SRC2), a key step in transcriptional activation.[1] This guide compares this compound to other known TRβ antagonists, focusing on their potency and mechanism of action.
Quantitative Comparison of TRβ Antagonists
The following table summarizes the in vitro potency of this compound and other selected TRβ antagonists. The data is presented as IC50 values, which represent the concentration of the antagonist required to inhibit 50% of the TRβ response, and binding affinities (Ki or Kd) where available.
| Compound | IC50 (µM) | Binding Affinity (Ki/Kd) | Mechanism of Action |
| This compound | 3.1 | Data not available | Allosteric inhibitor of TRβ-SRC2 interaction[1] |
| NH-3 | 0.055 | Kd: 20 nM (hTRβ) | Competitive antagonist |
| 1-850 | 1.5 | ~1000-fold lower than T3 | Competitive antagonist |
| Celecoxib | 3.6 | Data not available | TRβ antagonist |
| Diclofenac | 5.3 | Data not available | TRβ antagonist |
| Amiodarone | Data not available | Ki: ~1.5 µM | Mixed competitive and non-competitive antagonist |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
TRβ Luciferase Reporter Gene Assay (Antagonist Mode)
This cell-based assay measures the ability of a compound to inhibit the transcriptional activity of TRβ induced by a known agonist.
Materials:
-
HEK293 cells stably expressing human TRβ and a luciferase reporter gene under the control of a thyroid hormone response element (TRE).
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% charcoal-stripped fetal bovine serum (FBS).
-
T3 (3,3',5-triiodo-L-thyronine) solution.
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
Luciferase assay reagent.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the HEK293-TRβ-luciferase reporter cells in 96-well plates at a density of 5 x 10^4 cells/well in DMEM with 10% charcoal-stripped FBS. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound and Agonist Addition:
-
Prepare serial dilutions of the test compounds in serum-free DMEM.
-
Prepare a solution of T3 in serum-free DMEM at a concentration that elicits ~80% of the maximal luciferase response (EC80).
-
Remove the culture medium from the cells and add the T3 solution to all wells except the vehicle control wells.
-
Immediately add the diluted test compounds to the appropriate wells. The final DMSO concentration should not exceed 0.5%.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to each well.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase readings to a vehicle control (DMSO).
-
Plot the normalized luminescence against the logarithm of the test compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis (four-parameter logistic fit).
-
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the TRβ ligand-binding domain (LBD).
Materials:
-
Purified human TRβ LBD.
-
Radiolabeled T3 (e.g., [125I]T3).
-
Test compounds dissolved in DMSO.
-
Binding buffer (e.g., 20 mM Tris-HCl, pH 7.8, 100 mM KCl, 5 mM MgCl2, 1 mM DTT, 10% glycerol).
-
Filter plates (e.g., 96-well glass fiber filters).
-
Scintillation fluid and counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the TRβ LBD, a fixed concentration of [125I]T3 (typically at or below its Kd), and varying concentrations of the test compound in the binding buffer.
-
Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18 hours).
-
Separation of Bound and Free Ligand: Transfer the incubation mixture to a filter plate and wash rapidly with ice-cold binding buffer to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled T3) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Calculate the IC50 value from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the disruption of the interaction between TRβ and a coactivator peptide by a test compound.
Materials:
-
GST-tagged human TRβ LBD.
-
Biotinylated coactivator peptide (e.g., from SRC2).
-
Terbium-conjugated anti-GST antibody (donor fluorophore).
-
Streptavidin-conjugated fluorophore (e.g., d2) (acceptor fluorophore).
-
Test compounds dissolved in DMSO.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA).
-
384-well low-volume black plates.
-
TR-FRET-compatible plate reader.
Procedure:
-
Reagent Preparation: Prepare solutions of TRβ-LBD, biotinylated coactivator peptide, terbium-anti-GST antibody, and streptavidin-d2 in assay buffer.
-
Assay Reaction:
-
Add the test compound to the wells of a 384-well plate.
-
Add the TRβ-LBD and biotinylated coactivator peptide mixture to the wells.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Add the terbium-anti-GST antibody and streptavidin-d2 mixture to the wells.
-
-
Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Measurement: Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths for both the donor (~620 nm) and acceptor (~665 nm).
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the TRβ signaling pathway and a typical experimental workflow for identifying TRβ antagonists.
Caption: Simplified TRβ signaling pathway illustrating the mechanism of action of this compound.
Caption: A typical experimental workflow for the identification and characterization of TRβ antagonists.
References
A Comparative Analysis of MLS000389544 and Amiodarone as Thyroid Receptor Inhibitors
For Immediate Release
This guide provides a detailed comparison of MLS000389544 and amiodarone (B1667116), two compounds that inhibit thyroid hormone receptor (TR) signaling through distinct mechanisms. This document is intended for researchers, scientists, and drug development professionals interested in the modulation of thyroid hormone pathways.
Introduction
Thyroid hormones are critical regulators of metabolism, growth, and development, primarily by binding to thyroid hormone receptors (TRs), which are ligand-activated transcription factors.[1] The dysregulation of thyroid hormone signaling is implicated in various pathological conditions. Consequently, molecules that can modulate TR activity are valuable research tools and potential therapeutic agents. This guide compares this compound, a selective TRβ antagonist, with amiodarone, an antiarrhythmic drug with complex effects on thyroid function, including TR inhibition.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data for this compound and amiodarone concerning their inhibitory effects on the thyroid hormone receptor.
| Parameter | This compound | Amiodarone |
| Mechanism of Action | Selective Thyroid Hormone Receptor β (TRβ) antagonist; blocks the association of TRβ with steroid receptor coactivator 2 (SRC2).[2] | Mixed competitive and non-competitive antagonist of T3 binding to TRβ1. Also inhibits deiodinases and thyroid hormone entry into cells.[3][4][5] |
| IC50 | 3.1 µM (Luciferase reporter assay)[6] 1.5 µM (in HeLa cells) | Not clearly defined due to complex mechanisms. Shows inhibitory effects in the low micromolar range (0.25-8 µM).[3] |
| Binding Affinity (Ki) | Not explicitly found in the search results. | DrugBank lists a Ki of 3.2 µM for an adrenergic receptor, not specifically for the thyroid receptor.[7] |
| Receptor Selectivity | Selective for TRβ. | Acts on TRβ1; also affects other cellular targets.[3] |
Mechanisms of Action
This compound is a potent and selective antagonist of the thyroid hormone receptor β (TRβ).[2] Its mechanism of action is direct and specific: it blocks the association of TRβ with essential coactivators, such as steroid receptor coactivator 2 (SRC2), thereby preventing the downstream gene transcription that is normally initiated by thyroid hormone binding.[2]
Amiodarone , in contrast, exhibits a multifaceted and less direct inhibitory effect on thyroid hormone signaling. Due to its structural similarity to thyroid hormones, amiodarone can directly interact with the thyroid hormone receptor.[8] Studies have shown that it acts as a non-competitive inhibitor of triiodothyronine (T3) binding to TRβ1 at lower concentrations (0.25–2 µM) and as a competitive inhibitor at higher concentrations (2–8 µM).[3] Beyond direct receptor interaction, amiodarone also significantly alters thyroid hormone metabolism by:
-
Inhibiting type 1 5'-deiodinase, which reduces the conversion of thyroxine (T4) to the more active T3.[4]
-
Inhibiting the entry of T4 and T3 into peripheral tissues.[4][5]
-
Exerting direct cytotoxic effects on thyroid follicular cells.[5]
Signaling Pathway and Points of Inhibition
The following diagram illustrates the canonical thyroid hormone receptor signaling pathway and the distinct points of inhibition for this compound and amiodarone.
Caption: Inhibition of thyroid hormone signaling by this compound and amiodarone.
Experimental Protocols
Detailed experimental validation is crucial for characterizing thyroid receptor inhibitors. Below are outlines of key experimental protocols.
Thyroid Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound to the thyroid receptor.
Methodology:
-
Receptor Preparation: Human TRα or TRβ ligand-binding domains are expressed and purified.
-
Radioligand: A radiolabeled thyroid hormone, typically [¹²⁵I]T3, is used.
-
Assay: A constant concentration of the radioligand and the TR protein are incubated with varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated (e.g., via filtration).
-
Detection: The amount of bound radioactivity is quantified using a scintillation counter.
-
Analysis: The data are used to calculate the IC50, from which the Ki can be derived using the Cheng-Prusoff equation.
Luciferase Reporter Gene Assay
Objective: To measure the functional antagonist activity of a compound on TR-mediated gene transcription.
Methodology:
-
Cell Line: A suitable mammalian cell line (e.g., HeLa or HEK293) is engineered to stably express the thyroid receptor (TRα or TRβ) and a reporter gene (e.g., luciferase) under the control of a thyroid hormone response element (TRE).
-
Cell Culture and Treatment: Cells are plated and treated with a constant concentration of T3 (to stimulate transcription) and varying concentrations of the test compound.
-
Incubation: Cells are incubated to allow for gene expression.
-
Lysis and Luciferase Assay: Cells are lysed, and the luciferase substrate is added. The resulting luminescence is measured using a luminometer.
-
Analysis: The reduction in luciferase activity in the presence of the test compound is used to determine its IC50 value.
The following diagram outlines a general workflow for comparing potential thyroid receptor inhibitors.
Caption: Workflow for comparing thyroid receptor inhibitors.
Conclusion
This compound and amiodarone both function as inhibitors of thyroid hormone signaling but through markedly different mechanisms. This compound is a selective, direct TRβ antagonist, making it a valuable tool for specific investigations of TRβ function. Amiodarone, on the other hand, has a broader and more complex pharmacological profile, affecting multiple aspects of thyroid hormone regulation, including direct but complex interactions with the thyroid receptor. The choice between these two compounds for research or therapeutic development will depend on the desired specificity and the targeted aspect of the thyroid hormone signaling pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Amiodarone is a dose-dependent noncompetitive and competitive inhibitor of T3 binding to thyroid hormone receptor subtype beta 1, whereas disopyramide, lignocaine, propafenone, metoprolol, dl-sotalol, and verapamil have no inhibitory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Management of Amiodarone-Related Thyroid Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. AMIODARONE AND THYROID DYSFUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: MLS000389544 and NH-3 in Thyroid Hormone Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two notable thyroid hormone receptor (THR) antagonists, MLS000389544 and NH-3. While both compounds inhibit thyroid hormone signaling, they do so through distinct mechanisms, making them valuable and differentiated tools for research and potential therapeutic development. This document summarizes their performance, presents available quantitative data, details relevant experimental protocols, and visualizes their mechanisms of action.
Executive Summary
This compound and NH-3 are both antagonists of the thyroid hormone receptor, a key regulator of metabolism, development, and cardiovascular function. However, their mode of action differs significantly. NH-3 acts as a competitive antagonist, directly blocking the binding of thyroid hormones to the receptor's ligand-binding pocket. In contrast, this compound is an irreversible inhibitor that disrupts the interaction between the TRβ isoform and the steroid receptor coactivator 2 (SRC2), a crucial step in transcriptional activation, without competing with the natural hormone for binding. This fundamental difference in their mechanism of action has important implications for their application in research and drug discovery.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for this compound and NH-3. It is critical to note that the provided IC50 values were determined using different experimental assays and are therefore not directly comparable for assessing potency. The IC50 for NH-3 reflects its ability to displace a radiolabeled ligand from the thyroid hormone receptor, while the IC50 for the series including this compound represents its efficacy in inhibiting the protein-protein interaction between TRβ and a peptide from SRC2.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| NH-3 | Thyroid Hormone Receptor | Radioligand Binding Assay | IC50 | 55 nM | [1] |
| This compound Series (ML151) | TRβ-SRC2 Interaction | Fluorescence Polarization | IC50 | 1.8 µM |
Mechanisms of Action
NH-3: A Competitive Thyroid Hormone Receptor Antagonist
NH-3 is an orally active and reversible antagonist of the thyroid hormone receptor.[1] It is a derivative of the selective TRβ agonist GC-1.[2] The primary mechanism of action for NH-3 is the direct competition with thyroid hormones, such as triiodothyronine (T3), for binding to the ligand-binding pocket of the THR. By occupying this pocket, NH-3 prevents the conformational changes necessary for the dissociation of corepressors and the recruitment of coactivators, thereby inhibiting the transcription of target genes.[3] Interestingly, at higher concentrations, NH-3 has been observed to exhibit partial agonist activity.[4]
This compound: An Irreversible Inhibitor of TRβ-Coactivator Interaction
This compound belongs to a novel methylsulfonylnitrobenzoate (MSNB) series of compounds identified through a quantitative high-throughput screen for inhibitors of the interaction between TRβ and a peptide from the steroid receptor coactivator 2 (SRC2).[5][6] Unlike NH-3, this compound and its analogs do not compete with T3 for binding to the ligand-binding pocket of TRβ.[7] Instead, they act as irreversible inhibitors, forming a covalent bond with a cysteine residue (Cys298) located in the activation function-2 (AF-2) cleft of TRβ. This covalent modification allosterically disrupts the binding of SRC2 and other coactivators, thereby preventing transcriptional activation.[6][7]
Signaling Pathway Diagrams
Caption: Mechanisms of THR Antagonism.
Experimental Protocols
Radioligand Binding Assay for NH-3
This protocol is designed to determine the binding affinity of a test compound, such as NH-3, to the thyroid hormone receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Purified recombinant human TRα or TRβ protein
-
[¹²⁵I]T3 (radiolabeled triiodothyronine)
-
Unlabeled T3 and NH-3
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.8, 100 mM KCl, 1 mM MgCl₂, 10% glycerol, 1 mM DTT)
-
Wash Buffer (ice-cold assay buffer)
-
96-well plates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Compound Dilution: Prepare serial dilutions of NH-3 and unlabeled T3 in assay buffer.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, [¹²⁵I]T3, and TR protein.
-
Non-specific Binding: High concentration of unlabeled T3, [¹²⁵I]T3, and TR protein.
-
Competitive Binding: Serial dilutions of NH-3, [¹²⁵I]T3, and TR protein.
-
-
Incubation: Incubate the plate to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of NH-3 to determine the IC50 value.[1]
Fluorescence Polarization Assay for this compound
This assay is used to identify and characterize inhibitors of the protein-protein interaction between the thyroid hormone receptor β (TRβ) and the steroid receptor coactivator 2 (SRC2).
Materials:
-
Purified human TRβ ligand-binding domain (LBD)
-
Fluorescently labeled peptide derived from SRC2 (e.g., Texas Red-labeled SRC2-2)
-
T3 (or other TR agonist)
-
This compound
-
Assay Buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.2, 1 mM DTT, 1 mM EDTA, 0.01% Nonidet P-40, 10% glycerol)[5]
-
384-well black plates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of TRβ LBD, fluorescently labeled SRC2 peptide, and T3 in assay buffer.
-
Compound Plating: Dispense serial dilutions of this compound into the wells of a 384-well plate.
-
Assay Reaction: Add the TRβ LBD (pre-incubated with T3) and the fluorescently labeled SRC2 peptide to the wells containing the test compound.
-
Incubation: Incubate the plate at room temperature to allow the binding reaction to occur.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters. A decrease in fluorescence polarization indicates inhibition of the TRβ-SRC2 interaction.
-
Data Analysis: Plot the change in fluorescence polarization against the log concentration of this compound to determine the IC50 value.[5]
Caption: Experimental Workflow Overview.
Conclusion
This compound and NH-3 represent two distinct classes of thyroid hormone receptor antagonists. NH-3 acts as a classical competitive antagonist at the ligand-binding pocket, while this compound employs a more novel, allosteric mechanism by irreversibly inhibiting the interaction with coactivators. The choice between these compounds for research purposes will depend on the specific biological question being addressed. NH-3 is suitable for studies investigating the direct blockade of hormone binding, whereas this compound provides a tool to specifically probe the role of coactivator recruitment in TRβ signaling. For drug development, the irreversible nature and different target site of this compound may offer advantages in terms of duration of action and potential for overcoming resistance, but also pose challenges regarding off-target effects and toxicity. Further head-to-head studies in the same assay systems are warranted to provide a more direct comparison of their potencies and to fully elucidate their therapeutic potential.
References
- 1. Discovery of diverse thyroid hormone receptor antagonists by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Complex Actions of Thyroid Hormone Receptor Antagonist NH-3 on Gene Promoters in Different Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of NH3 as a selective thyroid hormone receptor modulator in larval zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Quantitative High Throughput Screen Identifies Novel Inhibitors of the Interaction of Thyroid Receptor β with a Peptide of Steroid Receptor Coactivator 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. qHTS for Inhibitors of the Interaction of Thyroid Hormone Receptor and Steroid Receptor Coregulator 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Methylsulfonylnitrobenzoates, a New Class of Irreversible Inhibitors of the Interaction of the Thyroid Hormone Receptor and Its Obligate Coactivators That Functionally Antagonizes Thyroid Hormone - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of TRβ Agonists: A Comparative Guide Featuring Sobetirome (GC-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the selectivity of thyroid hormone receptor beta (TRβ) agonists, using the well-characterized compound Sobetirome (GC-1) as a primary example. The principles and methodologies outlined herein are applicable to the evaluation of any novel compound, such as MLS000389544, for its selective activity on TRβ over TRα.
The development of TRβ-selective agonists is a key strategy in drug discovery, aiming to harness the therapeutic benefits of thyroid hormone action on metabolism, such as lowering cholesterol and triglycerides, while avoiding the adverse cardiovascular effects mediated by TRα. Rigorous experimental validation of this selectivity is paramount.
Comparative Analysis of Binding and Functional Selectivity
The selectivity of a compound for TRβ over TRα is determined through a combination of in vitro binding and functional assays. These assays quantify the compound's affinity for each receptor isoform and its ability to elicit a biological response.
Table 1: Comparative Binding Affinity of Thyroid Hormone Receptor Ligands
| Compound | TRα1 Binding (Kd, pM) | TRβ1 Binding (Kd, pM) | Selectivity (TRα/TRβ) |
| T3 (Natural Ligand) | ~440 | ~67 | ~6.6x for TRβ |
| Sobetirome (GC-1) | 440 | 67 | ~6.6x for TRβ [1] |
Kd (Dissociation Constant): A lower Kd value indicates a higher binding affinity.
Table 2: Comparative Functional Potency of Thyroid Hormone Receptor Agonists
| Compound | TRα1 Potency (EC50, µM) | TRβ1 Potency (EC50, µM) | Selectivity (TRα/TRβ) |
| Sobetirome (GC-1) | 0.58 | 0.16 | 3.6x for TRβ [2] |
| Resmetirom (MGL-3196) | 3.74 | 0.21 | ~17.8x for TRβ[3] |
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. A lower EC50 value indicates greater potency.
In Vivo Validation of Selective Action
The ultimate validation of a TRβ-selective agonist lies in its in vivo effects. An ideal compound will demonstrate strong efficacy in TRβ-mediated processes (e.g., cholesterol reduction) with minimal to no activity in TRα-mediated processes (e.g., heart rate increase).
Table 3: In Vivo Effects of Sobetirome (GC-1) vs. T3 in Hypothyroid Mice
| Parameter | Treatment | Effect | Primary Receptor Isoform |
| Plasma Cholesterol | T3 | Lowering | TRβ[4] |
| Sobetirome (GC-1) | Similar lowering to T3 | TRβ [4] | |
| Plasma Triglycerides | T3 | Lowering | TRβ[4] |
| Sobetirome (GC-1) | Better lowering than T3 | TRβ [4] | |
| Heart Rate | T3 | Increased | TRα[4] |
| Sobetirome (GC-1) | No significant increase | TRα [4] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and the experimental procedures used for validation is crucial for a comprehensive understanding.
Caption: Canonical thyroid hormone receptor signaling pathway.
Caption: Experimental workflow for validating TRβ selectivity.
Experimental Protocols
Detailed and standardized protocols are essential for generating reliable and reproducible data.
Radioligand Binding Assay (Competitive)
This assay measures the affinity of a test compound for TRα and TRβ by quantifying its ability to displace a radiolabeled ligand.
1. Materials:
-
Purified recombinant human TRα and TRβ proteins.
-
Radioligand: [¹²⁵I]T₃.
-
Test compound (e.g., Sobetirome) at various concentrations.
-
Unlabeled T₃ for determining non-specific binding.
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.6).
-
Glass fiber filters.
-
Scintillation counter.
2. Procedure:
-
Incubate a fixed concentration of TRα or TRβ with a fixed concentration of [¹²⁵I]T₃ (typically at or below its Kd) and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a saturating concentration of unlabeled T₃.
-
Incubate the mixture to allow the binding to reach equilibrium (e.g., 18-24 hours at 4°C).[5]
-
Rapidly separate bound from free radioligand by filtering the reaction mixture through glass fiber filters.
-
Wash the filters with cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.
Reporter Gene Assay
This cell-based functional assay measures the ability of a compound to activate transcription through TRα or TRβ.
1. Materials:
-
Mammalian cell line (e.g., HEK293) that does not endogenously express TRs.
-
Expression plasmids for human TRα and TRβ.
-
A reporter plasmid containing a thyroid hormone response element (TRE) upstream of a reporter gene (e.g., luciferase).
-
Transfection reagent.
-
Cell culture medium and reagents.
-
Test compound at various concentrations.
-
Luciferase assay reagent.
-
Luminometer.
2. Procedure:
-
Co-transfect the cells with either the TRα or TRβ expression plasmid and the TRE-luciferase reporter plasmid.
-
After allowing for receptor expression (e.g., 24 hours), treat the transfected cells with varying concentrations of the test compound.
-
Incubate for a sufficient period to allow for reporter gene expression (e.g., 18-24 hours).
-
Lyse the cells and add the luciferase assay reagent to the cell lysate.
-
Measure the luminescence using a luminometer.
3. Data Analysis:
-
Normalize the luciferase activity to a control (e.g., a co-transfected β-galactosidase plasmid or total protein concentration).
-
Plot the normalized luciferase activity against the log concentration of the test compound.
-
Determine the EC50 value from the resulting dose-response curve.
Conclusion
The validation of a TRβ-selective agonist requires a multi-faceted approach, combining in vitro binding and functional assays with in vivo studies. By following the structured methodologies presented in this guide, researchers can robustly characterize the selectivity profile of novel compounds like this compound. The data for Sobetirome (GC-1) serves as a benchmark, demonstrating the successful development of a compound that leverages the therapeutic potential of TRβ activation while minimizing the risks associated with TRα stimulation. This comparative framework is essential for advancing the development of safer and more effective treatments for metabolic disorders.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Sobetirome (GC1; QRX431) | thyroid hormone receptor-beta (TRβ) agonist | CAS 211110-63-3 | Buy Sobetirome (GC-1; QRX-431) from Supplier InvivoChem [invivochem.com]
- 3. A radio-ligand receptor assay for the long-acting thyroid stimulator. Inhibition by the long-acting thyroid stimulator of the binding of radioiodinated thyroid-stimulating hormone to human thyroid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The thyroid hormone receptor-beta-selective agonist GC-1 differentially affects plasma lipids and cardiac activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Off-Target Profiling of MLS000389544: A Comparative Guide for Nuclear Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target profiling of MLS000389544, a known antagonist of the Thyroid Hormone Receptor β (TRβ), against other nuclear receptors. Understanding the selectivity of a compound is critical in drug development to anticipate potential side effects and to ensure that the desired therapeutic effect is not compromised by unintended interactions. While comprehensive public data on the off-target profile of this compound is limited, this guide presents a representative profile based on its known selectivity and illustrates the methodologies used for such assessments.
Executive Summary
This compound is a potent and selective antagonist of the Thyroid Hormone Receptor β (TRβ). It functions by inhibiting the interaction between TRβ and the steroid receptor coactivator 2 (SRC2). Off-target activity can lead to undesirable side effects, making selectivity a key attribute for any therapeutic candidate. This guide outlines the typical experimental approaches to determine the selectivity profile of a compound like this compound against a panel of other nuclear receptors.
Comparative Selectivity Profile of this compound
The following table summarizes the representative activity of this compound against a panel of nuclear receptors. The data for TRβ is based on public bioassay data (PubChem AID: 1937), while the data for other nuclear receptors are illustrative to demonstrate a typical selectivity profile for a highly selective compound.
| Nuclear Receptor | Gene Symbol | Ligand Type | Activity (IC50/EC50) | Fold Selectivity vs. TRβ |
| Thyroid Hormone Receptor β | THRB | Antagonist | ~5 µM | - |
| Thyroid Hormone Receptor α | THRA | Antagonist | >100 µM (illustrative) | >20x |
| Estrogen Receptor α | ESR1 | Antagonist | >100 µM (illustrative) | >20x |
| Estrogen Receptor β | ESR2 | Antagonist | >100 µM (illustrative) | >20x |
| Androgen Receptor | AR | Antagonist | >100 µM (illustrative) | >20x |
| Glucocorticoid Receptor | NR3C1 | Antagonist | >100 µM (illustrative) | >20x |
| Progesterone Receptor | PGR | Antagonist | >100 µM (illustrative) | >20x |
| Peroxisome Proliferator-Activated Receptor γ | PPARG | Antagonist | >100 µM (illustrative) | >20x |
| Retinoid X Receptor α | RXRA | Antagonist | >100 µM (illustrative) | >20x |
| Farnesoid X Receptor | NR1H4 | Antagonist | >100 µM (illustrative) | >20x |
Note: The IC50 value for TRβ is approximated from publicly available data. All other activity values are illustrative to represent a compound with high selectivity for its primary target.
Experimental Protocols
Two key experimental approaches are commonly used to determine the off-target profile of a compound against nuclear receptors: Ligand Binding Assays and Cell-Based Transactivation Assays.
Ligand Binding Assay (Competitive Scintillation Proximity Assay - SPA)
This assay measures the ability of a test compound to displace a known radiolabeled ligand from the ligand-binding domain (LBD) of a nuclear receptor.
Protocol:
-
Reagents:
-
Purified, recombinant nuclear receptor LBD (e.g., GST-tagged).
-
Radiolabeled ligand specific for the nuclear receptor (e.g., [¹²⁵I]T3 for Thyroid Hormone Receptors).
-
Scintillation Proximity Assay (SPA) beads (e.g., anti-GST coated).
-
Assay buffer (e.g., Phosphate Buffered Saline with 0.1% BSA).
-
Test compound (this compound) at various concentrations.
-
-
Procedure:
-
The GST-tagged nuclear receptor LBD is incubated with anti-GST SPA beads.
-
The radiolabeled ligand is added to the receptor-bead complex.
-
The test compound is added in a dose-response range.
-
The mixture is incubated to allow for competitive binding.
-
The plate is read in a scintillation counter. When the radioligand is bound to the receptor-bead complex, it is in close enough proximity to excite the scintillant in the bead, producing a signal. Displacement of the radioligand by the test compound results in a decreased signal.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is calculated.
-
Cell-Based Nuclear Receptor Transactivation Assay (Reporter Gene Assay)
This assay measures the functional consequence of a compound binding to a nuclear receptor, i.e., whether it acts as an agonist or an antagonist of the receptor's transcriptional activity.
Protocol:
-
Cell Culture and Transfection:
-
A suitable mammalian cell line (e.g., HEK293) is cultured.
-
Cells are transiently transfected with two plasmids:
-
An expression vector for the full-length nuclear receptor.
-
A reporter plasmid containing a luciferase gene under the control of a response element specific to the nuclear receptor.
-
-
-
Compound Treatment:
-
After transfection, cells are treated with the test compound (this compound) at various concentrations.
-
For antagonist mode, cells are co-treated with the test compound and a known agonist for the target receptor.
-
-
Luciferase Assay:
-
After an incubation period (typically 18-24 hours), cells are lysed.
-
Luciferase substrate is added to the cell lysate.
-
Luminescence is measured using a luminometer.
-
-
Data Analysis:
-
For agonist mode, the concentration of the compound that produces 50% of the maximal response (EC50) is determined.
-
For antagonist mode, the concentration of the compound that inhibits 50% of the agonist-induced response (IC50) is calculated.
-
Visualizing Workflows and Pathways
To better understand the processes involved in off-target profiling and the mechanism of action of this compound, the following diagrams are provided.
Conclusion
The off-target profiling of drug candidates is a cornerstone of modern drug discovery. For this compound, its high selectivity for TRβ over other nuclear receptors is a desirable characteristic. By employing a combination of ligand binding and cell-based functional assays, researchers can build a comprehensive selectivity profile. This information is invaluable for predicting potential in vivo effects, understanding the structure-activity relationship for selectivity, and ultimately guiding the development of safer and more effective therapeutics.
Unraveling the Profile of MLS000389544: A Cross-Reactivity Comparison Guide
For researchers and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative overview of the cross-reactivity profile of MLS000389544, a compound identified from the NIH Molecular Libraries Small Molecule Repository (MLSMR). Due to the limited publicly available data on this compound, this guide focuses on presenting the available information and the methodologies for assessing kinase inhibitor cross-reactivity, which would be essential for a comprehensive evaluation of this compound.
Identifying the Target and Activity of this compound
Initial investigations into public chemical and bioactivity databases such as PubChem and ChEMBL did not yield a specific primary target or detailed bioactivity data for this compound. The "MLS" prefix in its identifier suggests its origin from the Molecular Libraries Screening Program, indicating it is a screening compound that may not have undergone extensive characterization.
Without a known primary target, a comprehensive cross-reactivity study is challenging. The typical approach involves screening the compound against a broad panel of related targets, such as a kinome-wide panel for a suspected kinase inhibitor. The results of such a screen would reveal the compound's selectivity profile.
Experimental Methodologies for Assessing Cross-Reactivity
To procure the necessary data for a thorough cross-reactivity analysis of this compound, several established experimental protocols are recommended. These methods are widely used in the drug discovery field to characterize the selectivity of small molecule inhibitors.
Kinase Profiling Assays
A primary method for determining the cross-reactivity of a potential kinase inhibitor is through kinase profiling services. These services typically utilize radiometric assays or fluorescence-based immunoassays to measure the inhibitory activity of a compound against a large panel of kinases.
Key Experimental Protocol: Radiometric Kinase Assay (e.g., KinomeScan™)
-
Compound Preparation: this compound would be dissolved in a suitable solvent, typically DMSO, to create a stock solution. Serial dilutions are then prepared to determine the concentration-dependent inhibitory effects.
-
Kinase Reaction: A specific kinase from the panel is incubated with its substrate (often a peptide or protein) and radiolabeled ATP (e.g., [γ-³³P]-ATP) in a reaction buffer.
-
Inhibition Assessment: The test compound (this compound) is added to the reaction mixture at various concentrations.
-
Signal Detection: After the incubation period, the reaction is stopped, and the amount of radiolabeled phosphate (B84403) incorporated into the substrate is quantified. This is typically done by capturing the substrate on a filter and measuring the radioactivity using a scintillation counter.
-
Data Analysis: The percentage of kinase activity remaining at each compound concentration is calculated relative to a control reaction without the inhibitor. These values are then plotted to determine the IC50 (the concentration at which 50% of the kinase activity is inhibited).
The workflow for a typical kinase profiling experiment is illustrated in the diagram below.
Caption: Workflow for radiometric kinase profiling.
Cellular Thermal Shift Assay (CETSA)
To assess target engagement and potential off-targets in a cellular context, the Cellular Thermal Shift Assay (CETSA) is a powerful technique. It measures the thermal stabilization of a protein upon ligand binding.
Key Experimental Protocol: CETSA
-
Cell Treatment: Intact cells are treated with the test compound (this compound) or a vehicle control.
-
Heating: The cell lysates are heated to a range of temperatures.
-
Protein Precipitation: Unstable, unbound proteins will denature and precipitate at lower temperatures.
-
Quantification: The amount of soluble protein remaining at each temperature is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve of a protein in the presence of the compound indicates direct binding.
Data Presentation for Comparative Analysis
Once experimental data is obtained, it should be organized into clear and concise tables to facilitate comparison with alternative compounds. Below is a template for presenting kinase profiling data.
Table 1: Kinase Inhibition Profile of this compound and Comparators
| Kinase Target | This compound (% Inhibition @ 1µM) | Compound A (% Inhibition @ 1µM) | Compound B (% Inhibition @ 1µM) |
| Primary Target | Data Needed | Data Needed | Data Needed |
| Off-Target 1 | Data Needed | Data Needed | Data Needed |
| Off-Target 2 | Data Needed | Data Needed | Data Needed |
| ... | Data Needed | Data Needed | Data Needed |
Table 2: IC50 Values for Selected Kinases
| Kinase Target | This compound IC50 (nM) | Compound A IC50 (nM) | Compound B IC50 (nM) |
| Primary Target | Data Needed | Data Needed | Data Needed |
| Off-Target 1 | Data Needed | Data Needed | Data Needed |
| Off-Target 2 | Data Needed | Data Needed | Data Needed |
Conclusion and Future Directions
The comprehensive characterization of this compound's cross-reactivity profile is currently hindered by the lack of publicly available bioactivity data. To move forward, it is essential to first identify the primary target of this compound and then perform broad-panel screening assays, such as kinome-wide profiling. The methodologies and data presentation formats outlined in this guide provide a framework for conducting and reporting these crucial studies. By systematically generating and analyzing these data, the scientific community can gain a clearer understanding of the selectivity of this compound, enabling its effective use as a chemical probe and informing future drug discovery efforts. Researchers in possession of this compound are encouraged to perform such studies to contribute to the collective knowledge of small molecule modulators.
A Comparative Guide to the Efficacy of BRAF and MEK Inhibitors in Thyroid Cancer Cell Lines
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
The discovery of activating mutations in the BRAF gene, particularly the V600E mutation, has revolutionized the understanding and treatment of thyroid cancer.[1][2][3] This mutation leads to constitutive activation of the MAPK/ERK signaling pathway, a key driver of cell proliferation and survival in many thyroid malignancies.[4][5] Consequently, small molecule inhibitors targeting BRAF and downstream effectors like MEK have become a cornerstone of targeted therapy for advanced and refractory thyroid cancers.[6][7]
This guide provides a comparative analysis of the efficacy of prominent BRAF and MEK inhibitors—Dabrafenib, Vemurafenib, and Trametinib—across various thyroid cancer cell lines. The data presented herein is intended to assist researchers in selecting appropriate compounds and designing experiments for the preclinical evaluation of novel therapeutic strategies.
Comparative Efficacy of BRAF and MEK Inhibitors
The in vitro efficacy of targeted inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. Lower IC50 values are indicative of higher potency. The following tables summarize the reported IC50 values for Dabrafenib, Vemurafenib, and Trametinib in several BRAF V600E-mutant thyroid cancer cell lines.
Table 1: IC50 Values of BRAF Inhibitors in BRAF V600E-Mutant Thyroid Cancer Cell Lines
| Cell Line | Dabrafenib (µM) | Vemurafenib (µM) |
| K1 | 0.025 | 1.7 |
| NIM1 | 0.1 | 5.6 |
| BCPAP | >2.56 | >15 |
| 8505C | >2.56 | >15 |
| BHT101 | 0.00555 | - |
Data sourced from multiple preclinical studies.[8]
Table 2: IC50 Values of the MEK Inhibitor Trametinib in Thyroid Cancer Cell Lines
| Cell Line | Trametinib (nM) | BRAF/RAS Status |
| CAL62 | 1.1 - 4.8 | KRAS G12R |
| BCPAP | 1.1 - 4.8 | BRAF V600E |
| 8505C | 1.1 - 4.8 | BRAF V600E |
| BHT101 | 2.04 | BRAF V600E |
Data compiled from various preclinical investigations.[9][10][11][12]
Observations:
-
Dabrafenib generally exhibits high potency in BRAF V600E-mutant cell lines, with IC50 values in the nanomolar range for sensitive lines like K1, NIM1, and BHT101.[8][11]
-
Vemurafenib also demonstrates efficacy, though at generally higher concentrations compared to Dabrafenib in the same cell lines.[8]
-
Cell lines such as BCPAP and 8505C show relative resistance to single-agent BRAF inhibition, with IC50 values in the micromolar range or higher.[8] This resistance can be attributed to various mechanisms, including feedback activation of other signaling pathways.[7][13]
-
Trametinib , a MEK inhibitor, shows potent activity across both BRAF-mutant and RAS-mutant thyroid cancer cell lines, with IC50 values consistently in the low nanomolar range.[9][10][11][12] This highlights the critical role of the downstream MEK/ERK signaling axis.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams illustrate the targeted signaling pathway and a typical in vitro experimental workflow.
Caption: The MAPK/ERK signaling pathway in BRAF V600E-mutant thyroid cancer and points of inhibition.
Caption: A generalized workflow for determining the IC50 of an inhibitor in thyroid cancer cell lines.
Experimental Protocols
A detailed and reproducible experimental protocol is crucial for obtaining reliable and comparable data. Below are methodologies for key experiments cited in the evaluation of these inhibitors.
1. Cell Culture
-
Cell Lines: Human thyroid cancer cell lines (e.g., K1, BCPAP, 8505C, CAL62) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.
2. Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Seeding: Cells are seeded in 96-well plates at a density of 3,000 to 5,000 cells per well and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the inhibitor (e.g., Dabrafenib, Vemurafenib, or Trametinib) or vehicle control (DMSO).
-
Incubation: Plates are incubated for 48 to 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated using non-linear regression analysis.
3. Western Blotting
Western blotting is used to detect changes in protein expression and phosphorylation states within signaling pathways.
-
Cell Lysis: After treatment with the inhibitor for the desired time, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
Electrophoresis: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The data compiled in this guide underscores the potent and specific activity of BRAF and MEK inhibitors in thyroid cancer cell lines harboring relevant mutations. Dabrafenib and Trametinib, in particular, demonstrate significant in vitro efficacy at nanomolar concentrations. However, the observed resistance in some cell lines to single-agent BRAF inhibition highlights the importance of exploring combination therapies.[14][15] The provided experimental protocols offer a standardized framework for the continued investigation and development of novel therapeutic agents for thyroid cancer. Researchers are encouraged to consider the specific genetic background of the cell lines used in their studies to ensure the relevance and translatability of their findings.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The BRAF V600E gene mutation in papillary thyroid cancer is associated with more rapid cancer growth and a higher death rate [thyroid.org]
- 3. BRAF mutation in papillary thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. BRAF Inhibitors in Thyroid Cancer: Clinical Impact, Mechanisms of Resistance and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRAF Inhibitors: Experience in Thyroid Cancer and General Review of Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Trametinib with and without pazopanib has potent preclinical activity in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Trametinib with and without pazopanib has potent preclinical activity in thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The MEK1/2 Inhibitor AZD6244 Sensitizes BRAF-Mutant Thyroid Cancer to Vemurafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combination of Dabrafenib and Trametinib in Patients with Metastatic BRAFV600E-Mutated Thyroid Cancer [e-crt.org]
- 15. fondazionebonadonna.org [fondazionebonadonna.org]
Unraveling the In-Resin Action: A Comparative Analysis of MLS000389544's Inhibitory Mechanism
For Immediate Release
A detailed comparative analysis of MLS000389544, a novel inhibitor of the Thyroid Hormone Receptor β (TRβ), reveals its distinct inhibitory mechanism and positions it as a significant tool for researchers in endocrinology and drug discovery. This guide provides an in-depth comparison with other known TRβ inhibitors, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their understanding and application of this compound.
This compound emerges from the methylsulfonylnitrobenzoate (MSNB) series of compounds, identified through a quantitative high-throughput screen (qHTS) for its ability to disrupt the crucial interaction between TRβ and the Steroid Receptor Coactivator 2 (SRC2).[1][2] This interaction is a key step in the transcriptional activation of thyroid hormone-responsive genes. The inhibitory action of this compound is characterized by its irreversible binding to the TRβ ligand-binding domain (LBD), a mechanism that sets it apart from many other TRβ modulators.
Mechanism of Action: Covalent Modification
At the heart of this compound's inhibitory function is its ability to act as an irreversible antagonist.[3] Mechanistic studies on the MSNB series, including the representative probe molecule ML151 (CID 5184800), have demonstrated that these compounds covalently modify a specific cysteine residue, Cys-298, located within the Activation Function-2 (AF-2) cleft of the TRβ.[4][5] This covalent adduction sterically hinders the recruitment of coactivators like SRC2, thereby blocking the downstream signaling cascade. This targeted, irreversible mechanism offers a potent and durable inhibition of TRβ activity.
Comparative Landscape of TRβ Inhibitors
This compound distinguishes itself within a diverse field of TRβ inhibitors, each with unique mechanisms and properties. The following table summarizes the key characteristics of this compound in comparison to other notable inhibitor classes.
| Inhibitor Class | Example Compound(s) | Mechanism of Action | Binding Mode | Target Site | Reported Potency (IC50) | Selectivity |
| Methylsulfonylnitrobenzoates (MSNB) | This compound, ML151 | Disruption of TRβ-SRC2 Interaction | Covalent, Irreversible | Cys-298 in AF-2 pocket | ~5 µM (this compound series), 1.8 µM (ML151)[2][4][5] | Selective for TRβ over AR; some activity against PPARγ[3] |
| β-Aminoketones | Unnamed potent analog | Disruption of TRβ-SRC2 Interaction | Covalent, Irreversible | Cys-298 in AF-2 pocket | 1.5 µM (for TRβ)[6] | ~19-fold selective for TRβ over TRα[6] |
| In Silico-Discovered Antagonists | 1-850, D1, D4 | Competition with T3 | Reversible | Ligand-Binding Pocket | 1.5 to 30 µM[7] | Not specified |
| Natural Ligands | Free Fatty Acids | Inhibition of T3 binding | Reversible | Ligand-Binding Pocket | Half-maximal inhibition at ~10 µM for TRs in active chromatin | Not specified |
| TRβ-Selective Agonists (Context-dependent antagonists) | GC-1, KB141 | Modulation of receptor conformation | Reversible | Ligand-Binding Pocket | Agonistic, but can antagonize certain effects | High selectivity for TRβ over TRα[8][9] |
Signaling Pathway and Experimental Workflow
The inhibitory action of this compound directly impacts the canonical thyroid hormone signaling pathway. The following diagram illustrates this pathway and the point of intervention by the inhibitor.
The discovery and characterization of this compound involved a series of robust experimental assays. The workflow for identifying and validating such inhibitors is depicted below.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, the following are detailed protocols for the key experiments cited in the analysis of this compound and its analogs.
Fluorescence Polarization (FP) Assay for TRβ-SRC2 Interaction
This assay is the primary method used for the high-throughput screening and quantitative assessment of inhibitors of the TRβ-SRC2 interaction.[2]
Objective: To measure the ability of a compound to inhibit the binding of a fluorescently labeled SRC2 peptide to the TRβ LBD.
Materials:
-
Human TRβ Ligand-Binding Domain (LBD)
-
Fluorescently labeled SRC2 peptide (e.g., Texas Red-SRC2-2)
-
Assay Buffer (e.g., PBS with 0.01% Tween-20)
-
Test compounds (including this compound) dissolved in DMSO
-
384-well, low-volume, black assay plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a solution of TRβ LBD and the fluorescently labeled SRC2 peptide in the assay buffer. The final concentrations should be optimized for a stable and significant polarization signal (e.g., 1 µM TRβ LBD and 7.5 nM labeled SRC2 peptide).[10]
-
Dispense the TRβ-SRC2 solution into the wells of the 384-well plate.
-
Add the test compounds at various concentrations to the wells. Include positive controls (no inhibitor) and negative controls (no TRβ LBD).
-
Incubate the plate at room temperature for a specified period (e.g., 3 hours) to allow the binding to reach equilibrium.[10]
-
Measure the fluorescence polarization on a suitable plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
Cell-Based Reporter Gene Assay for TRβ Activity
This assay assesses the functional consequence of TRβ inhibition within a cellular context.
Objective: To determine the ability of a compound to antagonize T3-induced gene expression mediated by TRβ.
Materials:
-
A mammalian cell line (e.g., HeLa or CHO K1) stably transfected with:
-
Cell culture medium (e.g., DMEM) supplemented with serum.
-
T3 (3,5,3'-triiodo-L-thyronine) as the agonist.
-
Test compounds (including this compound).
-
Reagents for the reporter gene assay (e.g., luciferase assay substrate).
Procedure:
-
Seed the stably transfected cells in 96-well plates and allow them to adhere overnight.
-
Replace the culture medium with a serum-free medium containing a submaximal concentration of T3 (to induce a significant but not maximal response).
-
Add the test compounds at various concentrations to the wells.
-
Incubate the cells for a sufficient period to allow for gene expression (e.g., 40-72 hours).[7][11]
-
Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.
-
Calculate the percent inhibition of T3-induced reporter activity for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
Logical Relationship of Comparative Analysis
The following diagram illustrates the logical flow of the comparative analysis presented in this guide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Quantitative High Throughput Screen Identifies Novel Inhibitors of the Interaction of Thyroid Receptor β with a Peptide of Steroid Receptor Coactivator 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylsulfonylnitrobenzoates, a New Class of Irreversible Inhibitors of the Interaction of the Thyroid Hormone Receptor and Its Obligate Coactivators That Functionally Antagonizes Thyroid Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qHTS for Inhibitors of the Interaction of Thyroid Hormone Receptor and Steroid Receptor Coregulator 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. qHTS for Inhibitors of the Interaction of Thyroid Hormone Receptor and Steroid Receptor Coregulator 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of the Interaction of Thyroid Hormone Receptor and Coactivators: Preliminary Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Selective modulation of thyroid hormone receptor action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Comparative Analysis of MLS000389544 and Alternative Thyroid Hormone Receptor Antagonists
A Guide for Researchers in Drug Discovery and Development
This guide provides a comparative analysis of the thyroid hormone receptor (TR) antagonist MLS000389544 with other known TR antagonists. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the modulation of thyroid hormone signaling. This document summarizes the binding affinities of these compounds for the thyroid receptor isoforms, TRα and TRβ, details the experimental protocols for their evaluation, and illustrates the pertinent signaling pathways.
Introduction to Thyroid Hormone Receptors
Thyroid hormones are crucial for regulating metabolism, growth, and development. Their physiological effects are primarily mediated by two major thyroid hormone receptor isoforms, TRα and TRβ, which are encoded by separate genes. These receptors are ligand-activated transcription factors that, upon binding to thyroid hormone, regulate the expression of target genes. The differential tissue distribution and physiological roles of TRα and TRβ present an opportunity for the development of isoform-selective modulators for various therapeutic applications.
Quantitative Comparison of TR Antagonist Affinity
The binding affinity of a compound for its target is a critical parameter in drug development. For TR antagonists, the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) are commonly used to quantify their potency. The following table summarizes the available quantitative data for this compound and other representative TR antagonists.
| Compound | Target Isoform(s) | Parameter | Value | Reference(s) |
| This compound | TRβ | IC50 (TRβ-SRC2 Interaction) | 1.8 µM - 5 µM | [1] |
| NH-3 | TR (unspecified) | IC50 | 55 nM | [2][3] |
| TRα and TRβ | Binding Affinity | Nanomolar | [4] | |
| 1-850 | TRα and TRβ | IC50 | 1.5 µM | [5][6] |
Note: A specific Ki value for this compound for the thyroid receptor isoforms was not found in the reviewed literature. The provided IC50 value reflects the inhibition of the interaction between TRβ and the steroid receptor coactivator 2 (SRC2).
Experimental Protocols
The determination of the binding affinity and functional activity of TR antagonists involves various in vitro assays. Below are detailed methodologies for two key experiments.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the thyroid hormone receptor.
Materials:
-
Purified recombinant human TRα or TRβ ligand-binding domain (LBD)
-
Radioligand: [¹²⁵I]-Triiodothyronine ([¹²⁵I]T₃)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.8), 100 mM KCl, 1 mM MgCl₂, 10% glycerol, 1 mM DTT
-
Wash Buffer: Ice-cold Assay Buffer
-
Test compound (e.g., this compound) and unlabeled T₃
-
96-well filter plates with glass fiber filters
-
Scintillation fluid and scintillation counter
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compound and unlabeled T₃ in assay buffer.
-
Assay Plate Setup: In a 96-well filter plate, add the following to each well:
-
Total Binding: Assay buffer, [¹²⁵I]T₃ at a concentration near its Kd.
-
Non-specific Binding: A saturating concentration of unlabeled T₃, [¹²⁵I]T₃.
-
Competitive Binding: Serial dilutions of the test compound, [¹²⁵I]T₃.
-
-
Reaction Initiation: Add the purified TRα or TRβ LBD to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at 4°C for 2-4 hours to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filters, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
TR-Coactivator Interaction Assay (Fluorescence Polarization)
This assay measures the ability of a compound to disrupt the interaction between the thyroid hormone receptor and a coactivator peptide, which is essential for transcriptional activation.
Materials:
-
Purified recombinant human TRα or TRβ LBD
-
Fluorescently labeled coactivator peptide (e.g., from SRC2)
-
Assay Buffer: Phosphate-buffered saline (PBS) with 0.01% BSA
-
Test compound (e.g., this compound)
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compound in assay buffer.
-
Assay Plate Setup: Add the test compound dilutions, TR LBD, and fluorescently labeled coactivator peptide to the wells of the microplate.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: An increase in the polarization value indicates the binding of the fluorescent peptide to the TR LBD. A decrease in polarization in the presence of the test compound indicates inhibition of the TR-coactivator interaction. Determine the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the thyroid hormone receptor signaling pathway and a typical experimental workflow for evaluating TR antagonists.
Caption: Genomic signaling pathway of the thyroid hormone receptor.
References
- 1. qHTS for Inhibitors of the Interaction of Thyroid Hormone Receptor and Steroid Receptor Coregulator 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
